Btk-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6,7-dimethoxy-N-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O2/c1-20-13-6-11-12(7-14(13)21-2)17-9-18-15(11)19-10-4-3-5-16-8-10/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
UWUDVFRBAXYEPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Covalent BTK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule in the development, differentiation, proliferation, and survival of B-lymphocytes.[1][3] BTK is primarily expressed in hematopoietic cells, with the notable exception of T-cells and plasma cells.[1] Its central role in the B-cell receptor (BCR) signaling pathway makes it a highly attractive therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[4][5][6] The aberrant activation of BTK is closely associated with the pathogenesis of these conditions.[4]
Core Mechanism of Covalent BTK Inhibition
The predominant mechanism for highly potent BTK inhibitors involves covalent, irreversible binding to a specific cysteine residue (Cys481) located within the ATP-binding pocket of the kinase domain.[1][5] This targeted covalent approach provides a durable and highly specific mode of inhibition.
2.1. The BTK Signaling Cascade
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade.[3] This process involves the activation of upstream kinases like LYN and SYK, which leads to the phosphorylation of scaffold proteins and the generation of phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K.[5][7] BTK is recruited to the cell membrane via its Pleckstrin Homology (PH) domain, which binds to PIP3.[5][7] Once localized, BTK is activated through transphosphorylation by SYK and LYN at the Y551 residue, leading to its own autophosphorylation at Y223.[7] Activated BTK then phosphorylates its primary substrate, phospholipase C gamma 2 (PLCγ2).[2][5][7]
Phosphorylated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers calcium mobilization, activating the NFAT pathway, while DAG activates protein kinase Cβ (PKCβ), which in turn activates the NF-κB and MAP kinase pathways.[2][5][7] These downstream pathways are essential for B-cell proliferation, survival, and cytokine production.[5]
2.2. Covalent Modification of Cys481
Covalent BTK inhibitors are designed with an electrophilic "warhead," typically an acrylamide group, which can form a covalent bond with the nucleophilic thiol group of the Cys481 residue.[8] This cysteine is strategically located in the ATP-binding site but is not conserved across the entire human kinome, providing a basis for selectivity.[1][9] The formation of this irreversible bond permanently blocks the ATP-binding pocket, thereby inactivating the kinase. This prevents BTK autophosphorylation and the subsequent phosphorylation of its downstream substrates, effectively shutting down the BCR signaling cascade.[10]
Quantitative Data: Potency and Selectivity
The efficacy of a BTK inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects.[11] For example, off-target inhibition of EGFR can lead to adverse effects like skin rash and diarrhea.[8] The following table summarizes publicly available data for representative covalent BTK inhibitors.
| Compound | BTK IC50 (nM) | Kinase Selectivity Profile | Reference |
| Ibrutinib | 0.5 | Also inhibits other TEC family kinases (ITK, TEC, BMX) and EGFR. | [5] |
| Acalabrutinib | 3 | More selective than ibrutinib; minimal inhibition of ITK and EGFR. | [12][13] |
| Zanubrutinib | <1 | Highly selective with low off-target activity on EGFR, ITK, and JAK3. | [11] |
| QL47 | 7 | Potent and selective irreversible BTK inhibitor. | [9] |
| HM71224 | 1.95 | Highly selective for BTK. | [6] |
| JS25 | 28.5 | Selective for BTK over other TEC family kinases. | [2] |
Experimental Protocols
4.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the biochemical potency (IC50) of an inhibitor against purified BTK protein.
-
Principle: A competitive displacement assay where the inhibitor competes with an Alexa Fluor™ 647-labeled, ATP-competitive tracer for binding to a BTK-Europium-anti-tag antibody complex. Binding of the tracer results in a high FRET signal, which is reduced upon displacement by the inhibitor.
-
Materials:
-
Purified recombinant BTK enzyme.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test inhibitor (e.g., Btk-IN-16) in serial dilutions.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in the assay buffer.
-
Add the BTK enzyme/Eu-antibody complex to the wells of the microplate.
-
Add the serially diluted inhibitor to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol measures the ability of an inhibitor to block BTK activity within a cellular context.
-
Principle: B-cell lines (e.g., Ramos) are stimulated to activate the BCR pathway, leading to BTK autophosphorylation at Tyr223. The level of phosphorylated BTK (pBTK) is measured by Western blot in the presence and absence of the inhibitor.
-
Materials:
-
Ramos (human Burkitt's lymphoma) cell line.
-
RPMI-1640 cell culture medium with 10% FBS.
-
Test inhibitor in serial dilutions.
-
Anti-IgM F(ab')2 fragment for stimulation.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-pBTK (Tyr223), anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with serially diluted inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM F(ab')2 fragment (e.g., 10 µg/mL) for 5-10 minutes.
-
Immediately pellet the cells and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal.
-
Plot the normalized pBTK signal against the inhibitor concentration to determine the cellular EC50.
-
Mandatory Visualizations
Caption: BTK signaling pathway and the point of covalent inhibitor intervention.
Caption: Workflow for a biochemical kinase inhibition assay to determine IC50.
Caption: Logical relationship of covalent bond formation with Cys481.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Btk-IN-16: A Technical Guide to its Discovery and Synthesis as a Dual Inhibitor of Wild-Type and C481S Mutant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of a novel series of dual inhibitors targeting both wild-type Bruton's tyrosine kinase (Btk) and its clinically relevant C481S mutant. The emergence of the C481S mutation confers resistance to covalent Btk inhibitors, a significant challenge in the treatment of B-cell malignancies and autoimmune diseases. The compounds detailed herein, discovered through a sophisticated virtual screening approach, offer a promising scaffold for the development of next-generation Btk inhibitors. While the specific designation "Btk-IN-16" is not formally used in the primary literature, it likely refers to one of the 20 compounds identified in the foundational study by Kim T, et al. This guide will focus on the most promising compounds from this series, particularly N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1 ) and its optimized analogue, 6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (Compound 12 ).
Discovery via a Two-Track Virtual Screening Approach
The identification of this series of dual Btk inhibitors was achieved through an innovative two-track virtual screening methodology. This computational strategy was designed to identify compounds capable of effectively binding to both the wild-type Btk and the C481S mutant, thereby overcoming acquired resistance.
The virtual screening workflow began with the preparation of a large chemical library for computational docking against the crystal structures of both wild-type and C481S mutant Btk. A key feature of this approach was the implementation of a configurational restraint to ensure a hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. Additionally, the ligand dehydration term in the scoring function was modified to enhance the accuracy of binding affinity prediction. This dual-receptor screening process led to the identification of 20 hit compounds with inhibitory activity against both forms of Btk.
Quantitative Data Summary
The 20 identified dual inhibitors exhibited IC50 values ranging from 2.5 to 15 μM against both wild-type and C481S mutant Btk. The inhibitory activities of the lead compounds, Compound 1 and Compound 12 , are summarized in the table below.[1]
| Compound | Chemical Name | IC50 (μM) vs. Wild-Type Btk | IC50 (μM) vs. C481S Mutant Btk |
| 1 | N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | 5.1 | 4.1 |
| 12 | 6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine | 4.8 | 4.2 |
Table 1: Inhibitory activity of lead compounds against wild-type and C481S mutant Btk.[1]
Experimental Protocols
General Synthesis of the Quinazoline Scaffold
The synthesis of the 6,7-dimethoxyquinazoline core of the inhibitor series is a multi-step process. A representative synthetic route is outlined below.
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline:
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate is heated in a suitable solvent (e.g., 2-methoxyethanol) to yield 6,7-dimethoxyquinazolin-4(3H)-one.
-
The resulting quinazolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with a catalytic amount of dimethylformamide (DMF), to produce 4-chloro-6,7-dimethoxyquinazoline. The crude product is purified by recrystallization or column chromatography.
Synthesis of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1):
-
A solution of 4-chloro-6,7-dimethoxyquinazoline and 3,5-dimethoxyaniline in a suitable solvent (e.g., isopropanol) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed, and dried to afford the target compound. Further purification can be achieved by recrystallization.
Synthesis of 6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (Compound 12):
-
The synthesis follows a similar procedure to that of Compound 1 , using 3-aminopyridine in place of 3,5-dimethoxyaniline.
-
4-chloro-6,7-dimethoxyquinazoline is reacted with 3-aminopyridine in a suitable solvent under reflux conditions.
-
Workup and purification are performed as described for Compound 1 to yield the final product.
In Vitro Btk Kinase Assay
The inhibitory activity of the synthesized compounds against wild-type and C481S mutant Btk was determined using an in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant human Btk (wild-type and C481S mutant)
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
A solution of Btk enzyme in assay buffer is added to each well and incubated with the compound for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a solution containing the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Btk Signaling Pathway
Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive B-cell proliferation, differentiation, and survival. Inhibition of Btk blocks this signaling cascade, thereby preventing B-cell activation.
References
Btk-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. This guide covers its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the systematic IUPAC name 2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide[1] |
| Molecular Formula | C₂₆H₂₄N₄O₄[1] |
| SMILES | C=CC(=O)N1C[C@@H]2C[C@H]1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5[1] |
| CAS Number | 2883232-92-4 |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 456.5 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that promote B-cell proliferation and survival.
This compound exhibits inhibitory activity against both the wild-type BTK and the C481S mutant. The C481S mutation is a common mechanism of acquired resistance to first-generation irreversible BTK inhibitors like ibrutinib, which form a covalent bond with the cysteine residue at position 481. This compound's ability to inhibit this mutant form makes it a promising candidate for overcoming such resistance. The inhibitor has demonstrated IC₅₀ values of 5.1 µM for wild-type BTK and 4.1 µM for the C481S mutant.
The following diagram illustrates the canonical BTK signaling pathway and the point of inhibition by this compound.
References
An In-Depth Technical Guide to the Kinase Selectivity Profile of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
Disclaimer: Publicly available information on a specific molecule designated "Btk-IN-16" is not available. This guide utilizes data for the novel, irreversible BTK inhibitor S-016 as a representative example to illustrate a comprehensive kinase selectivity profile, based on recently published findings.[1][2][3]
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[6] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), making it a key therapeutic target.[3][5]
BTK inhibitors are classified into irreversible covalent, reversible covalent, and reversible non-covalent binders. While first-generation inhibitors like ibrutinib have shown significant clinical efficacy, they often exhibit off-target activities, leading to adverse effects.[6][7] For instance, ibrutinib is known to inhibit other kinases such as TEC family kinases, EGFR, and JAK3.[6][7] This has driven the development of next-generation inhibitors with improved selectivity profiles to enhance safety and therapeutic efficacy.[6]
This document provides a detailed technical overview of the kinase selectivity and cellular activity of the novel BTK inhibitor S-016, presenting it as a case study for evaluating new BTK-targeting compounds.[3]
Biochemical Activity and Selectivity
The inhibitory activity of S-016 was assessed against BTK kinase and compared to the first-generation inhibitor, ibrutinib. The biochemical potency is a primary indicator of a compound's on-target efficacy.
Quantitative Kinase Inhibition Data
The half-maximal inhibitory concentration (IC50) values were determined using a biochemical ELISA-based assay.[1][3]
| Compound | Target Kinase | IC50 (nM) |
| S-016 | BTK | 0.5 |
| Ibrutinib | BTK | 0.4 |
Table 1: Biochemical inhibitory activity of S-016 and Ibrutinib against BTK. Data sourced from in vitro kinase assays.[1][3]
As shown in Table 1, S-016 demonstrates potent inhibition of BTK, with an IC50 value comparable to ibrutinib.[1][3] The study introducing S-016 also reported that it has superior kinase selectivity compared to ibrutinib, although a broad panel kinome scan data was not provided in the publication.[1][2][3]
Cellular Activity
To translate biochemical potency into a physiological context, the anti-proliferative effects of S-016 were evaluated in B-cell lymphoma cell lines.
Cellular Anti-Proliferative Activity
The IC50 values for cell proliferation were determined in diffuse large B-cell lymphoma (DLBCL) cell lines, OCI-LY10 and TMD8.[3]
| Compound | Cell Line | IC50 (nM) |
| S-016 | OCI-LY10 | 0.55 |
| TMD8 | 0.70 | |
| Ibrutinib | OCI-LY10 | 1.56 |
| TMD8 | 2.15 |
Table 2: Anti-proliferative activity of S-016 and Ibrutinib in DLBCL cell lines. Data indicates superior cellular potency of S-016 compared to Ibrutinib.[3]
Signaling Pathway and Experimental Workflows
Understanding the biological context and the methods used to generate selectivity data is crucial for interpreting the results.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a key kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events activate downstream pathways, including those involving BTK, ultimately leading to B-cell proliferation and survival.[4][8][9]
References
- 1. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Kinase Enzyme System [portugal.promega.com]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Btk-IN-16 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. This document outlines the available quantitative data, detailed experimental protocols for assessing target engagement, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data: this compound Inhibition of BTK
This compound has been identified as a potent inhibitor of both the wild-type and the clinically relevant C481S mutant of BTK. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. This data is critical for understanding the potency of this compound at the biochemical level.
| Target | IC50 (µM) |
| Wild-Type BTK | 5.1[1] |
| BTK (C481S Mutant) | 4.1[1] |
Note: This data is derived from a biochemical assay and serves as a primary indicator of the inhibitor's potency against its molecular target.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the target engagement of BTK inhibitors like this compound in a cellular context. While the specific protocol used for generating the IC50 values for this compound is detailed in a cited publication, this guide also includes standardized protocols for other widely used target engagement assays.
Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor in a biochemical setting. It measures the activity of the kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human BTK enzyme (wild-type or C481S mutant)
-
This compound or other test compounds
-
ATP
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer at 10x the final desired concentration.
-
Reaction Setup:
-
To each well of the assay plate, add 2.5 µL of the 10x compound dilution. For control wells (0% inhibition), add 2.5 µL of assay buffer with the same concentration of DMSO as the compound wells. For total inhibition control (100% inhibition), a known potent BTK inhibitor can be used.
-
Add 2.5 µL of a 10x solution of the BTK enzyme and substrate mixture to each well.
-
-
Initiate Kinase Reaction: Add 5 µL of a 5x ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Cell line expressing endogenous or over-expressed BTK (e.g., Ramos, a human B-lymphoma cell line)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture the cells to the desired density. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in a CO2 incubator.
-
Heating:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. A melting curve for BTK in the specific cell line should be determined beforehand to select the optimal temperature range.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble BTK in each sample by Western blotting.
-
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble BTK against the temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by plotting the amount of soluble BTK at a single, optimized temperature against the compound concentration to determine an EC50 for target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a fluorescently labeled tracer that binds to the same target.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for BTK-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for BTK
-
This compound or other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring dual-filtered luminescence (donor and acceptor wavelengths)
Procedure:
-
Cell Transfection: Transfect the HEK293 cells with the BTK-NanoLuc® expression vector according to the manufacturer's protocol. Plate the transfected cells into the assay plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compounds and the tracer to the cells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The IC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A decrease in the BRET signal indicates displacement of the tracer by the test compound, thus demonstrating target engagement.
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: BTK signaling pathway and this compound's point of action.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in performing a Cellular Thermal Shift Assay to determine target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship: NanoBRET Target Engagement Assay
This diagram illustrates the principle behind the NanoBRET Target Engagement Assay.
Caption: Principle of the NanoBRET Target Engagement Assay.
References
Btk-IN-16: A Technical Guide to its Effects on B-cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its clinically relevant C481S mutant. This document outlines the compound's inhibitory activity, its mechanism of action within the B-cell receptor (BCR) signaling pathway, and detailed protocols for key experimental procedures used in its characterization.
Core Concepts: B-cell Receptor Signaling and BTK Inhibition
The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[2] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator of BCR signaling.[3]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the sequential activation of LYN and SYK kinases. These events trigger the formation of a "signalosome" that recruits and activates BTK at the plasma membrane.[1] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), a key step that propagates downstream signaling through the release of intracellular calcium and activation of protein kinase C (PKC).[4] This cascade ultimately leads to the activation of transcription factors such as NF-κB, which are crucial for B-cell survival and proliferation.[4]
This compound is a small molecule inhibitor designed to block the kinase activity of BTK, thereby disrupting this essential signaling cascade and inducing an anti-proliferative effect in B-cells.
Quantitative Data: this compound Inhibitory Activity
This compound has been characterized as a dual inhibitor, demonstrating activity against both the wild-type (WT) form of BTK and the C481S mutant, which is a common mechanism of acquired resistance to covalent BTK inhibitors.[5][6][7]
| Target | IC50 (µM) |
| BTK (Wild Type) | 5.1[5][6][7][8] |
| BTK (C481S Mutant) | 4.1[5][6][7][8] |
Table 1: In vitro inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) values were determined through biochemical kinase assays.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the B-cell receptor signaling pathway and the mechanism of action of BTK inhibitors like this compound.
Figure 1: B-cell Receptor (BCR) Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the key molecular players and their interactions following BCR activation, leading to cell proliferation and survival. This compound exerts its effect by inhibiting the kinase activity of BTK.
Figure 2: General Experimental Workflow for Characterizing this compound. This diagram outlines the typical steps involved in biochemical and cellular assays to determine the potency and effect of a BTK inhibitor.
Experimental Protocols
The following are detailed, representative methodologies for key experiments. While the specific protocols for the characterization of this compound are not publicly available, these methods are standard in the field for evaluating BTK inhibitors.
In Vitro BTK Kinase Assay (IC50 Determination)
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified BTK enzyme. The ADP-Glo™ Kinase Assay is a frequently used platform.
Materials:
-
Recombinant human BTK (wild-type or C481S mutant)
-
BTK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000-fold the final desired highest concentration.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for BTK Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of BTK and its direct substrate PLCγ2 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
BCR agonist (e.g., anti-human IgM, F(ab')₂ fragment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)[2]
-
Total PLCγ2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed Ramos cells at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-human IgM for 5-10 minutes to activate the BCR pathway.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
This compound is a valuable research tool for studying the role of BTK in B-cell signaling. Its ability to inhibit both wild-type and the C481S mutant of BTK makes it particularly useful for investigating mechanisms of resistance to covalent BTK inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further explore the biochemical and cellular effects of this compound and other novel BTK inhibitors.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 2. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. peakproteins.com [peakproteins.com]
Btk-IN-16 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. This document outlines the core methodologies, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. This compound has been identified as a dual inhibitor, targeting both the wild-type enzyme and the clinically relevant C481S mutant, which confers resistance to irreversible inhibitors like ibrutinib. This guide details the in vitro enzymatic assay used to characterize the inhibitory activity of this compound.
Quantitative Data Summary
The inhibitory potency of this compound and other notable BTK inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | IC50 (µM) | Binding Mode |
| This compound | BTK (Wild Type) | 5.1 [1] | Reversible | |
| This compound | BTK (C481S Mutant) | 4.1 [1] | Reversible | |
| Ibrutinib | BTK (Wild Type) | 0.5[2] - 1.5[3][4] | Irreversible (Covalent) | |
| Acalabrutinib | BTK (Wild Type) | 5.1[3][4] | Irreversible (Covalent) | |
| Zanubrutinib | BTK (Wild Type) | 0.5[3] | Irreversible (Covalent) |
Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.
Caption: The BTK Signaling Pathway.
Experimental Protocols
The following is a detailed methodology for a common in vitro enzymatic assay used to determine the IC50 values of BTK inhibitors, adapted for the characterization of this compound. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro inhibitory activity of this compound against wild-type and C481S mutant BTK.
Materials:
-
Recombinant human BTK (wild-type)
-
Recombinant human BTK (C481S mutant)
-
This compound (or other test inhibitors)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant BTK enzyme (either wild-type or C481S mutant) to the desired working concentration in kinase assay buffer.
-
Prepare a substrate/ATP master mix by combining the Poly(Glu, Tyr) peptide substrate and ATP in the kinase assay buffer. The final concentrations will depend on the specific assay conditions, often determined by the Km of ATP for the enzyme.
-
-
Assay Reaction:
-
To the wells of the assay plate, add the diluted this compound or control (vehicle).
-
Add the diluted BTK enzyme to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
The general workflow for determining the in vitro enzymatic inhibition of this compound is depicted below.
Caption: In Vitro BTK Enzymatic Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-16: A Technical Guide to Cellular Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cellular activity and potency of Btk-IN-16, a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered interest for its potential to inhibit both wild-type BTK and the clinically relevant C481S mutant, which confers resistance to first-generation BTK inhibitors like ibrutinib.[1] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways to support further research and development efforts.
Quantitative Data Summary
This compound has been characterized as a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Target | IC50 (µM) | Assay Type | Reference |
| Wild-Type BTK | 5.1 | Biochemical Assay | [1] |
| C481S Mutant BTK | 4.1 | Biochemical Assay | [1] |
This data indicates that this compound is a moderately potent inhibitor of both the wild-type and the C481S mutant forms of the BTK enzyme in biochemical assays.
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell proliferation, differentiation, and survival.[2][3] The diagram below illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the cell membrane.[2][4] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to downstream signaling events including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[3][4] this compound, as a covalent inhibitor, forms an irreversible bond with a cysteine residue in the active site of BTK, thereby blocking its kinase activity and halting the downstream signaling cascade.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cellular activity and potency of BTK inhibitors like this compound.
Biochemical BTK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.
Principle: The assay measures the phosphorylation of a substrate by the BTK enzyme. The amount of phosphorylation is typically detected using a luminescent or fluorescent readout.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute purified recombinant human BTK enzyme (wild-type or C481S mutant) in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of a suitable substrate, such as a poly(Glu,Tyr) peptide.
-
Prepare a solution of adenosine triphosphate (ATP) at a concentration near the Km for BTK.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to generate a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the BTK enzyme to all wells and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (indicating kinase activity) using a detection kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes unused ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Cellular B-Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of B-cells following stimulation of the B-cell receptor.
Principle: B-cell proliferation is induced by cross-linking the BCR with an anti-IgM antibody. The inhibitory effect of the compound on this proliferation is measured, typically by quantifying DNA synthesis or metabolic activity.
Workflow Diagram:
Detailed Methodology:
-
Cell Preparation:
-
Isolate primary B-cells from peripheral blood or spleen, or use a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8).
-
Wash and resuspend the cells in complete culture medium.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 1-2 hours.
-
-
Stimulation and Incubation:
-
Add an anti-IgM antibody to the wells to stimulate BCR signaling and induce proliferation.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
-
Measurement of Proliferation:
-
Metabolic Assay (e.g., CCK-8): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
DNA Synthesis Assay (e.g., [³H]-thymidine incorporation): During the last 18 hours of incubation, add [³H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cellular BTK Target Engagement Assay
This assay measures the extent to which this compound binds to its target, BTK, within a cellular environment. A common method is the NanoBRET™ Target Engagement Assay.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK protein and a fluorescent energy transfer probe that binds to the BTK active site. A compound that binds to BTK will compete with the probe, leading to a decrease in the BRET signal.
Workflow Diagram:
Detailed Methodology:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a BTK-NanoLuc® fusion protein.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Dispense the cell suspension into a white 96-well assay plate.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ tracer (a fluorescent ligand for BTK) to all wells.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., >610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Determine the IC50 value for target engagement by plotting the normalized BRET ratio against the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying the role of BTK in both normal and pathological B-cell function. Its ability to inhibit both wild-type and the C481S mutant of BTK makes it particularly relevant for investigating mechanisms of resistance to covalent BTK inhibitors. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel BTK inhibitors, facilitating the development of next-generation therapeutics for B-cell malignancies and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Btk-IN-16 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. The following protocols and data are intended to facilitate research into autoimmune diseases and chronic lymphocytic leukemia where BTK is a key therapeutic target.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling, which governs B-cell development, proliferation, and survival.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders.[1][2] this compound has been identified as a potent inhibitor of both the wild-type BTK enzyme and the clinically relevant C481S mutant, which confers resistance to irreversible BTK inhibitors like ibrutinib.[5][6][7] These protocols outline key in vitro assays to characterize the biochemical and cellular activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against wild-type and C481S mutant BTK.
| Target | IC50 (μM) | Assay Type |
| Wild-Type BTK | 5.1 | Biochemical |
| C481S Mutant BTK | 4.1 | Biochemical |
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
This diagram outlines a logical workflow for the in vitro characterization of this compound, from initial biochemical assays to more complex cell-based functional assays.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two-Track Virtual Screening Approach to Identify the Dual Inhibitors of Wild Type and C481S Mutant of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Two-Track Virtual Screening Approach to Identify the Dual Inhibitors of Wild Type and C481S Mutant of Brutonâs Tyrosine Kinase - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Use of Btk-IN-16 in Primary B-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] It plays a pivotal role in B-cell development, activation, proliferation, and survival.[4][5] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3][6]
Btk-IN-16 is an irreversible, covalent inhibitor of Btk.[1] It is designed to offer high selectivity, potentially reducing off-target effects that can be associated with other Btk inhibitors.[1] This document provides detailed application notes and generalized protocols for the use of a potent, irreversible Btk inhibitor, exemplified by the characteristics of this compound, in primary B-cell cultures.
This compound: Mechanism of Action
This compound, as an irreversible inhibitor, is expected to form a covalent bond with a cysteine residue (Cys-481) in the ATP-binding site of the Btk enzyme.[7] This action permanently blocks the kinase activity of Btk, thereby inhibiting downstream signaling cascades that are crucial for B-cell function.[5][7]
Quantitative Data for Btk Inhibitors
| Inhibitor | Target | Cell Type | Assay | IC50 / EC50 | Reference |
| Ibrutinib | Btk | B-cell malignancies | Proliferation | Low nM range | [8] |
| Acalabrutinib | Btk | B-cell malignancies | Proliferation | Low nM range | [8] |
| Zanubrutinib | Btk | B-cell malignancies | Proliferation | Low nM range | [8] |
| PCI-32765 | Btk | Primary human B-cells | B-cell activation | ~10 nM | [2] |
| CC-292 | Btk | Human naïve B-cells | Proliferation | 3 nM | [5][9] |
| BIIB091 | Btk | Primary human B-cells | B-cell activation | 3-106 nM | [10] |
Experimental Protocols
Disclaimer: The following protocols are generalized for potent, irreversible Btk inhibitors. Researchers must optimize these protocols, particularly inhibitor concentrations and incubation times, for this compound and their specific primary B-cell cultures.
Protocol 1: Isolation and Culture of Primary Human B-Cells
Objective: To isolate primary B-lymphocytes from peripheral blood mononuclear cells (PBMCs) for subsequent culture and treatment.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human B Cell Enrichment Cocktail or Magnetic-activated cell sorting (MACS) B-cell isolation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
2-Mercaptoethanol
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
B-Cell Enrichment: Enrich for B-cells from the PBMC population using either a negative selection immunodensity-based method (e.g., RosetteSep™) or a magnetic bead-based negative selection method (MACS). Purity should be assessed by flow cytometry (staining for CD19 or CD20) and should typically be >95%.
-
Cell Culture: Resuspend the purified B-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, and 50 µM 2-Mercaptoethanol).
-
Cell Seeding: Seed the B-cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
Protocol 2: Treatment of Primary B-Cells with a Btk Inhibitor
Objective: To treat primary B-cell cultures with a Btk inhibitor to assess its effects on cell function.
Materials:
-
Purified primary B-cells in culture
-
Btk inhibitor (e.g., this compound) dissolved in DMSO (or other suitable solvent)
-
B-cell activators (e.g., anti-IgM, CD40L, IL-4, IL-21)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the Btk inhibitor in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response curve is recommended (e.g., ranging from 1 nM to 10 µM).
-
Pre-incubation: Add the diluted inhibitor to the B-cell cultures and pre-incubate for 1-2 hours at 37°C in a CO2 incubator. This allows for target engagement before cell activation.
-
Activation: Following pre-incubation, add the desired B-cell activator(s) to the cultures. Common activators include:
-
Anti-IgM (for BCR cross-linking): 10 µg/mL
-
Recombinant human CD40L: 100 ng/mL
-
Recombinant human IL-4: 20 ng/mL
-
Recombinant human IL-21: 50 ng/mL
-
-
Incubation: Culture the cells for the desired period, depending on the downstream assay (e.g., 24-72 hours for proliferation and activation marker analysis, shorter times for signaling studies).
Protocol 3: Assessment of B-Cell Viability and Proliferation
Objective: To quantify the effect of Btk inhibition on B-cell viability and proliferation.
Materials:
-
Treated B-cell cultures
-
Viability dye (e.g., Trypan Blue, Propidium Iodide, or a fixable viability stain for flow cytometry)
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet) or [3H]-thymidine
Procedure (Flow Cytometry-based):
-
Staining for Proliferation: Prior to culture, label the B-cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Harvesting and Staining for Viability: After the desired culture period, harvest the cells. Stain with a fixable viability dye.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Viable cells are identified by the exclusion of the viability dye. Proliferation is measured by the successive halving of the CFSE fluorescence intensity in daughter cells.
Protocol 4: Analysis of B-Cell Activation Markers
Objective: To evaluate the effect of Btk inhibition on the expression of B-cell activation markers.
Materials:
-
Treated B-cell cultures
-
Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD69, CD86, CD40)
-
Flow cytometer
Procedure:
-
Harvesting and Staining: After 24-48 hours of culture, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Antibody Incubation: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes on ice, protected from light.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire them on a flow cytometer. Analyze the expression levels of activation markers on the B-cell population (gated as CD19+).
Protocol 5: Assessment of B-Cell Receptor Signaling
Objective: To determine the effect of Btk inhibition on downstream BCR signaling events.
Materials:
-
Treated B-cell cultures
-
Phospho-specific antibodies (e.g., anti-phospho-Btk (Y223), anti-phospho-PLCγ2 (Y759))
-
Fixation and permeabilization buffers for flow cytometry or lysis buffer for Western blotting
Procedure (Phospho-flow Cytometry):
-
Short-term Treatment and Activation: Pre-treat B-cells with the Btk inhibitor for 1-2 hours. Stimulate with anti-IgM for a short period (e.g., 2-15 minutes).
-
Fixation: Immediately fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., methanol-based).
-
Intracellular Staining: Stain the cells with phospho-specific antibodies.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the phosphorylation levels of the target proteins.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.
Caption: General experimental workflow for studying the effects of this compound on primary B-cells.
Caption: Logical diagram of Btk's role in B-cell function and the impact of its inhibition.
References
- 1. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Next‐generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bruton's Tyrosine Kinase (BTK) Inhibitors in Animal Models
Disclaimer: Information regarding the specific compound "Btk-IN-16" was not found in the public domain at the time of this writing. The following application notes and protocols are based on publicly available data for other well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough literature search for the specific BTK inhibitor of interest and to perform dose-finding and toxicity studies for each new compound and animal model.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1] Consequently, BTK has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.[3] These inhibitors can be broadly classified as irreversible, forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, or reversible, which bind non-covalently.[5] This document provides a generalized overview of the application of BTK inhibitors in preclinical animal models, including dosage information, experimental protocols, and relevant signaling pathways.
Data Presentation: Dosage of BTK Inhibitors in Animal Models
The following table summarizes reported dosages of various BTK inhibitors used in different animal models. It is crucial to note that the optimal dose for any given inhibitor will depend on its potency, pharmacokinetic profile, the animal model, and the disease indication.
| BTK Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Ibrutinib | Canine | B-cell Lymphoma | Dose-escalation studies performed | Oral | [6] |
| Acalabrutinib | Rat | Hemorrhagic Shock | Not specified | Not specified | [7] |
| Fenebrutinib | Rat | Hemorrhagic Shock | Not specified | Not specified | [7] |
| GDC-0853 | Rat | - | Not specified | Oral | [8] |
| GDC-0853 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, b.i.d. | Oral | [9] |
| CC-292 | Mouse | Collagen-Induced Arthritis (CIA) | 50 mg/kg | Oral | [10] |
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2). PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream transcription factors such as NF-κB and NFAT, which promote B-cell survival, proliferation, and cytokine production.[1][11]
Caption: Generalized BTK Signaling Pathway.
Experimental Protocols
Protocol 1: Evaluation of a BTK Inhibitor in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for assessing the efficacy of a BTK inhibitor in a mouse model of rheumatoid arthritis.
1. Materials and Reagents:
- BTK inhibitor (e.g., this compound)
- Vehicle for BTK inhibitor (e.g., 0.5% methylcellulose)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Male DBA/1 mice (8-10 weeks old)
- Syringes and needles for immunization and oral gavage
- Calipers for measuring paw thickness
2. Experimental Procedure:
- Induction of Arthritis:
- On day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
- Immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
- On day 21, provide a booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
- Treatment:
- Begin treatment with the BTK inhibitor or vehicle on day 21 (or upon onset of disease).
- Administer the compound orally (e.g., by gavage) once or twice daily at the predetermined dose.
- Assessment of Arthritis:
- Monitor mice daily for the onset and severity of arthritis.
- Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
- Measure paw thickness using calipers every other day.
- Endpoint Analysis:
- At the end of the study (e.g., day 35), collect blood for analysis of inflammatory cytokines and anti-CII antibodies.
- Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Protocol 2: Pharmacodynamic Assessment of BTK Occupancy in Splenocytes
This protocol describes a method to measure the extent and duration of BTK engagement by an irreversible inhibitor in vivo.
1. Materials and Reagents:
- BTK inhibitor (e.g., this compound)
- Vehicle
- Mice
- Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Biotinylated covalent BTK probe
- Streptavidin-coated ELISA plates
- Antibodies for detecting total BTK (for normalization)
- Plate reader
2. Experimental Procedure:
- Dosing:
- Administer a single oral dose of the BTK inhibitor or vehicle to mice.
- Sample Collection:
- At various time points post-dose (e.g., 2, 4, 8, 24, 48, 72 hours), euthanize mice and harvest spleens.
- Lysate Preparation:
- Prepare single-cell suspensions of splenocytes.
- Lyse the cells to obtain protein extracts.
- BTK Occupancy Assay (ELISA-based):
- Incubate the protein lysates with a biotinylated covalent BTK probe. This probe will bind to the Cys481 residue of any unoccupied BTK.
- Transfer the lysates to a streptavidin-coated ELISA plate to capture the probe-bound BTK.
- Detect the captured BTK using a specific primary antibody and a secondary antibody conjugated to a reporter enzyme.
- In a separate assay, measure the total amount of BTK protein in the lysates for normalization.
- Data Analysis:
- Calculate the percentage of BTK occupancy at each time point relative to the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor in animal models.
Caption: Preclinical Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database [frontiersin.org]
- 4. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of new-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia/small lymphocytic lymphoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-16 for the Investigation of Autoimmune Disease Models: Application Notes and Protocols
For Research Use Only.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in various immune cells, playing a central role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its involvement extends to signaling from other receptors, including Fc receptors, Toll-like receptors, and chemokine receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation.[4][5][6] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS), rendering it an attractive therapeutic target.[7][8][9]
Btk-IN-16 is a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant.[1] The C481S mutation confers resistance to irreversible covalent BTK inhibitors. As a dual inhibitor, this compound presents a valuable research tool for studying BTK signaling in both wild-type and certain drug-resistant contexts. These application notes provide an overview of the use of this compound in preclinical autoimmune disease models, including its mechanism of action, and detailed protocols for its application in relevant in vitro and in vivo assays.
Mechanism of Action
This compound functions as a reversible inhibitor of BTK, competing with ATP for binding to the kinase domain. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades that are crucial for B-cell and myeloid cell function. This inhibition ultimately leads to a reduction in pro-inflammatory cytokine production, autoantibody generation, and immune cell activation, which are key drivers of autoimmune pathology.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) | Reference |
| Wild-type BTK | 5.1 | [1] |
| C481S mutant BTK | 4.1 | [1] |
Table 2: Comparative In Vitro Potency of Representative BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Reversible | Wild-type BTK | 5100 | [1] |
| Ibrutinib | Covalent | Wild-type BTK | 0.5 | [10] |
| Acalabrutinib | Covalent | Wild-type BTK | 5.1 | [3] |
| Evobrutinib | Covalent | Wild-type BTK | 16 | [6] |
| Fenebrutinib | Non-covalent | Wild-type BTK | 1.9 | [6] |
Note: Data for inhibitors other than this compound are provided for comparative purposes and are sourced from various publications.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in autoimmune disease models.
Experimental Protocols
In Vitro BTK Kinase Assay (Biochemical)
This protocol is for determining the IC50 value of this compound against recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of BTK enzyme and peptide substrate solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
B-Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of primary B cells stimulated through the B-cell receptor.
Materials:
-
Primary B cells isolated from human peripheral blood or mouse spleen
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-IgM antibody (for cross-linking the BCR)
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or [³H]-thymidine)
-
96-well clear-bottom white plates
-
Plate reader or liquid scintillation counter
Procedure:
-
Isolate primary B cells using a negative selection kit.
-
Plate the B cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulate the cells by adding anti-IgM antibody to the appropriate wells. Include unstimulated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Assess cell proliferation using a chosen reagent. For CellTiter-Glo®, follow the manufacturer's instructions and measure luminescence. For [³H]-thymidine, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a widely used mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin treatment with this compound or vehicle on a prophylactic (e.g., from day 0 or day 21) or therapeutic (after disease onset) schedule. Administer the compound orally once or twice daily at a predetermined dose.
-
Disease Assessment: Monitor the mice daily or every other day for the onset and severity of arthritis. Use a scoring system to evaluate paw swelling and inflammation (e.g., a scale of 0-4 for each paw, with a maximum score of 16 per mouse).
-
Termination (e.g., Day 42): At the end of the study, collect blood for serum analysis (e.g., anti-CII antibodies, cytokines) and harvest paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the arthritis scores, histological parameters, and biomarker levels between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
Conclusion
This compound is a valuable research tool for investigating the role of BTK in autoimmune diseases. Its ability to inhibit both wild-type and the C481S mutant of BTK allows for the study of BTK signaling in contexts where covalent inhibitors may be ineffective. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this compound and other BTK inhibitors in the context of autoimmune disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]
- 5. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Johnson & Johnson reinforces its leadership in hematology at ASH 2025 unveiling new paradigm-shifting research [jnj.com]
Application Notes and Protocols for Btk-IN-16 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] The development of BTK inhibitors has revolutionized the treatment of these conditions. However, the emergence of resistance, often through mutations in the BTK gene, presents a significant clinical challenge. A common resistance mechanism is the C481S mutation, which abrogates the efficacy of covalent inhibitors like ibrutinib.[5]
Btk-IN-16 is a novel small molecule inhibitor designed to address this challenge. It acts as a dual inhibitor, targeting both wild-type (WT) BTK and the C481S mutant, offering a potential therapeutic strategy for overcoming acquired resistance.[3][5][6] CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening is a powerful tool for functional genomics, enabling the identification of genes that modulate drug response.[7][8] This document provides detailed application notes and protocols for the use of this compound in CRISPR screening experiments to identify genes that confer resistance or sensitivity to this novel dual inhibitor.
This compound: Mechanism of Action and Properties
This compound was identified through a two-track virtual screening approach aimed at discovering dual inhibitors of both wild-type and C481S mutant BTK.[3][5] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C15H14N4O2 | --INVALID-LINK-- |
| Molecular Weight | 282.30 g/mol | --INVALID-LINK-- |
| IC50 (WT BTK) | 5.1 µM | [5] |
| IC50 (C481S BTK) | 4.1 µM | [5] |
The dual inhibitory activity of this compound makes it a valuable tool for investigating mechanisms of resistance and for developing strategies to treat patients who have developed resistance to first-generation BTK inhibitors.
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor signaling cascade. Upon BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which in turn triggers a cascade of signaling events that culminate in the activation of transcription factors that promote B-cell survival and proliferation.[2]
References
- 1. Unlocking potential inhibitors for Bruton's tyrosine kinase through in-silico drug repurposing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two-Track Virtual Screening Approach to Identify the Dual Inhibitors of Wild Type and C481S Mutant of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
Application Notes and Protocols for Proteomic Analysis of B-cells using Btk-IN-16
Document ID: ANP-202511-01 Version: 1.0 For Research Use Only.
Abstract
This document provides detailed application notes and experimental protocols for the use of Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (Btk) and its C481S mutant, in the proteomic analysis of B-cells. These protocols are intended for researchers, scientists, and drug development professionals aiming to characterize the on-target and off-target engagement of this compound in a proteome-wide manner. The methodologies described herein utilize a competitive activity-based protein profiling (ABPP) approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis.
Introduction to Btk and this compound
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase from the Tec kinase family that serves as a crucial signaling node downstream of the B-cell receptor (BCR).[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated involving kinases like LYN and SYK, which leads to the recruitment and activation of Btk.[3][4] Activated Btk then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2), triggering pathways that are essential for B-cell proliferation, differentiation, survival, and activation.[5][6] Given its central role, Btk has become a major therapeutic target for B-cell malignancies and autoimmune diseases.[2]
Many first-generation Btk inhibitors, such as ibrutinib, are covalent drugs that irreversibly bind to a cysteine residue at position 481 (Cys481) in the ATP-binding pocket of Btk.[7][8][9] However, a common mechanism of acquired resistance to these inhibitors is the mutation of this cysteine to a serine (C481S), which prevents the covalent bond from forming.[10]
This compound is a novel kinase inhibitor designed to address this challenge. It has been identified as a dual inhibitor of both wild-type Btk and the clinically significant C481S mutant, with reported IC50 values of 5.1 µM and 4.1 µM, respectively.[11] To support its development as a therapeutic agent, it is critical to understand its selectivity and identify any potential off-target interactions across the entire proteome. Chemical proteomics, particularly competitive Activity-Based Protein Profiling (ABPP), is a powerful technique for achieving this by mapping the interaction profile of a small molecule inhibitor in a native biological system.[12][13][14]
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is important to visualize its place in the B-cell signaling cascade and the workflow used to analyze its proteomic interactions.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway showing the central role of Btk.
Figure 2: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Protocol 1: B-Cell Culture and Treatment
This protocol describes the culture of Ramos B-lymphoma cells and treatment with this compound for subsequent proteomic analysis.
Materials:
-
Ramos (human Burkitt's lymphoma cell line, ATCC® CRL-1596™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
Procedure:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
-
For the experiment, seed cells at a density of 5 x 10^5 cells/mL in fresh medium.
-
Prepare serial dilutions of this compound in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a corresponding DMSO vehicle control.
-
Add the this compound dilutions or DMSO vehicle to the cell cultures. The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired treatment time (e.g., 1-2 hours) at 37°C.
-
After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove residual media and inhibitor.
-
Proceed immediately to the lysis protocol or flash-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.
Protocol 2: Competitive ABPP for Target Profiling
This protocol outlines the competitive labeling of the B-cell proteome to identify targets of this compound.
Materials:
-
Treated cell pellets from Protocol 1
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
Cysteine-reactive probe: Iodoacetamide-alkyne (IA-alkyne)
-
Click Chemistry reagents: Biotin-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
Procedure:
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Sonicate briefly on ice to ensure complete lysis and shear nucleic acids.
-
Proteome Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration (e.g., 2 mg/mL).
-
Probe Labeling: Add the IA-alkyne probe to the normalized lysates to a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light.
-
Click Chemistry: To conjugate the biotin tag, add the following reagents sequentially: Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Vortex and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein. Wash the pellet with ice-cold methanol.
-
Enrichment: Resuspend the protein pellet in PBS containing 1.2% SDS. Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Wash the beads sequentially with 0.2% SDS in PBS, PBS, and finally with water to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Reduce proteins with DTT (10 mM) for 30 minutes at 56°C, then alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with 50% acetonitrile/0.1% formic acid. Pool the supernatants and dry the peptides in a vacuum concentrator.
Protocol 3: LC-MS/MS Data Acquisition and Analysis
This protocol provides a general framework for the analysis of peptide samples.
Procedure:
-
LC-MS/MS: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water). Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow HPLC system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method. Acquire a full MS scan followed by MS/MS scans of the top 10-20 most abundant precursor ions.
-
Database Search: Process the raw data using a software platform like MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with trypsin specified as the enzyme.
-
Quantification: Use the Label-Free Quantification (LFQ) algorithm within MaxQuant to calculate protein intensities across all samples.[15][16]
-
Statistical Analysis: Import the protein LFQ intensities into a statistical analysis environment (e.g., Perseus or R).
-
Log2-transform the intensities.
-
Filter out contaminants and reverse hits.
-
Impute missing values if necessary.
-
Perform a t-test or ANOVA to identify proteins with statistically significant changes in abundance between the this compound treated groups and the DMSO control. A protein that is a target of this compound will show a significantly reduced LFQ intensity in the treated sample, as the inhibitor blocked the IA-alkyne probe from binding.
-
Representative Data and Interpretation
The results of a competitive ABPP experiment are typically presented in a table that highlights the proteins significantly outcompeted by the inhibitor. A successful experiment with a selective inhibitor will show its intended target with high significance and few, if any, off-targets.
Table 1: Quantitative Proteomic Profile of this compound in Ramos B-Cells (Hypothetical Data)
| Protein ID (UniProt) | Gene Name | Description | Log2 Fold Change (10 µM this compound vs. DMSO) | p-value | Target Classification |
| P35991 | BTK | Tyrosine-protein kinase BTK | -4.58 | 1.2E-06 | On-Target |
| P42680 | TEC | Tyrosine-protein kinase TEC | -2.15 | 0.008 | Off-Target (TEC Family) |
| Q13509 | BLK | Tyrosine-protein kinase BLK | -1.50 | 0.045 | Off-Target (Known BTKi) |
| P00533 | EGFR | Epidermal growth factor receptor | -1.21 | 0.048 | Off-Target (Known BTKi) |
| Q08881 | BMX | Cytoplasmic tyrosine-protein kinase BMX | -0.95 | 0.150 | Not Significant |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | -0.51 | 0.312 | Not Significant |
-
Interpretation: In this hypothetical dataset, this compound demonstrates potent engagement with its primary target, BTK, as shown by the large negative fold change and extremely low p-value. It also shows some engagement with other kinases known to be potential off-targets for covalent Btk inhibitors, such as TEC, BLK, and EGFR, although to a lesser extent than the primary target.[17][18] Such data is crucial for building a selectivity profile and guiding further drug development efforts.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. emjreviews.com [emjreviews.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
Btk-IN-16: A Potent and Selective Covalent Chemical Probe for Bruton's Tyrosine Kinase (BTK)
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for the development, differentiation, and signaling of B-lymphocytes. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in both adaptive and innate immunity. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases. This has made BTK a prominent therapeutic target. Chemical probes are indispensable tools for dissecting the biological functions of proteins like BTK in both normal and pathological states.
Btk-IN-16 is a potent, irreversible, and selective covalent inhibitor of BTK. It is also referenced as "BTK inhibitor 16" in the IUPHAR/BPS Guide to PHARMACOLOGY and corresponds to compound 23 (also referred to as example 90) in the Merck patent US20160264548A1[1]. By forming a covalent bond with a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound provides sustained and specific inhibition. Its high potency and improved kinome selectivity compared to first-generation inhibitors like ibrutinib make it an excellent chemical probe for studying the physiological and pathological roles of BTK.
These application notes provide detailed protocols for the use of this compound in biochemical and cellular assays to investigate BTK function.
Quantitative Data
The following tables summarize the key quantitative data for this compound and provide a comparison with the well-characterized BTK inhibitor, ibrutinib.
Table 1: Potency of this compound
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | Human BTK | Biochemical | 9.1 | ~0.8 | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Comparative Cellular Potency of Covalent BTK Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | (Expected to be similar to or better than ibrutinib in B-cell lines) | Cell Viability | Data not publicly available |
| Ibrutinib | TMD8 (Lymphoma) | Cell Proliferation | 2.15 |
| Ibrutinib | OCI-LY10 (Lymphoma) | Cell Proliferation | 1.56 |
Signaling Pathway and Mechanism of Action
// Edges BCR -> LYN [label="Antigen\nBinding"]; LYN -> SYK [label="Phosphorylates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PI3K [style=dashed]; SYK -> BTK [label="Recruits &\nPhosphorylates"]; PIP3 -> BTK [label="Binds to\nPH domain"]; BTK -> PLCg2 [label="Phosphorylates"]; PLCg2 -> DAG; PLCg2 -> IP3; DAG -> PKC; IP3 -> Ca_Flux; PKC -> NFkB; Ca_Flux -> NFkB; NFkB -> Proliferation [label="Nuclear\nTranslocation"]; MAPK -> Proliferation [label="Activation"]; PKC -> MAPK; } Caption: BTK signaling pathway initiated by B-cell receptor (BCR) activation.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Biochemical BTK Kinase Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme (e.g., from Promega or BPS Bioscience)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution (e.g., 2.5 ng/µL in kinase buffer) to each well.
-
Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (e.g., 0.2 mg/mL) and ATP (at a concentration near the Km for BTK, e.g., 10 µM) in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Tyr223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL and allow them to rest for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM (e.g., 10 µg/mL) for 10 minutes.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of BTK-dependent cancer cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, OCI-LY10)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound or DMSO control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent (100 µL per well) according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow
Disclaimer
This compound is intended for research use only. It is not for use in humans. Researchers should consult the safety data sheet (SDS) before handling the compound. The protocols provided are intended as a guide and may require optimization for specific experimental systems.
References
Btk-IN-16: Applications in Flow Cytometry for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-16 is a potent, cell-permeable inhibitor of Bruton's tyrosine kinase (BTK). It functions as a dual inhibitor, targeting both the wild-type BTK and the C481S mutant, which is a common mechanism of acquired resistance to first-generation irreversible BTK inhibitors.[1][2][3][4] This characteristic makes this compound a valuable tool for preclinical research in hematological malignancies and autoimmune diseases where BTK signaling is a critical driver. Flow cytometry is an indispensable technique for elucidating the cellular effects of BTK inhibition. This document provides detailed application notes and protocols for utilizing this compound in flow cytometric analyses to assess target engagement, downstream signaling, and cellular phenotypes.
Mechanism of Action
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of pathways that control B-cell proliferation, differentiation, and survival. This compound inhibits the kinase activity of BTK, thereby blocking these critical signaling cascades.
Quantitative Data Summary
The inhibitory activity of this compound against both wild-type and the C481S mutant of BTK has been characterized biochemically. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Researchers should use this data as a guide for determining appropriate working concentrations in cell-based assays.
| Target | IC50 (µM) |
| Wild-Type BTK | 5.1[4] |
| C481S Mutant BTK | 4.1[4] |
Application 1: Assessment of BTK Target Engagement by Phospho-Flow Cytometry
This protocol describes the use of phospho-flow cytometry to measure the inhibition of BTK phosphorylation at tyrosine 223 (Y223) in B-cells treated with this compound. Phosphorylation at this site is a key indicator of BTK activation.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Btk Inhibitors - Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Bruton's tyrosine kinase (Btk) inhibitors. The information is compiled from publicly available data for various Btk inhibitors and aims to address common issues encountered by researchers, scientists, and drug development professionals during their experiments.
Disclaimer: The information provided here is based on general knowledge of small molecule kinase inhibitors and publicly available data on specific Btk inhibitors. No specific data was found for a compound named "Btk-IN-16." Therefore, the guidance provided should be considered as a general resource for working with Btk inhibitors.
I. General Troubleshooting Guide
This guide addresses common challenges related to the solubility and stability of Btk inhibitors.
Issue 1: Compound Precipitation Out of Solution
-
Problem: After dissolving the Btk inhibitor in an organic solvent (e.g., DMSO) and diluting it into an aqueous medium (e.g., cell culture media, PBS), a precipitate forms.
-
Possible Causes:
-
The aqueous solubility of the compound is low.
-
The concentration of the organic solvent in the final aqueous solution is too low to maintain solubility.
-
The pH of the aqueous medium affects the compound's solubility. Some Btk inhibitors have pH-dependent solubility.[1]
-
-
Troubleshooting Steps:
-
Increase Solvent Concentration: For in vitro assays, it is generally recommended to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced artifacts. However, if precipitation occurs, a slightly higher concentration (up to 0.5%) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Gentle Warming and Sonication: Warming the solution to 37°C and sonicating for a few minutes can often help redissolve the precipitate.[2]
-
pH Adjustment: If the compound has pH-dependent solubility, adjusting the pH of the aqueous buffer may improve solubility.[1]
-
Use of Pluronic F-68 or other surfactants: For in vivo studies, the addition of a small amount of a biocompatible surfactant like Pluronic F-68 can help to maintain the compound in solution.
-
Issue 2: Difficulty in Dissolving the Lyophilized Powder
-
Problem: The lyophilized Btk inhibitor powder does not readily dissolve in the chosen solvent.
-
Possible Causes:
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the vial, as the compound may be present as a thin film.[2]
-
Solvent Addition and Vortexing: Add the appropriate solvent as indicated on the product datasheet and vortex thoroughly.
-
Sonication: If the compound does not dissolve with vortexing, sonicate the solution for several minutes.[2]
-
Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution.[2]
-
Issue 3: Loss of Compound Activity Over Time
-
Problem: A previously active stock solution of the Btk inhibitor shows reduced or no activity in subsequent experiments.
-
Possible Causes:
-
Improper storage of the stock solution.
-
Multiple freeze-thaw cycles leading to degradation.[3]
-
Degradation of the compound in the chosen solvent.
-
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended on the product datasheet.[3]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[3]
-
Use Freshly Prepared Solutions: For sensitive compounds, it is best to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Check for Solvent-Induced Degradation: Some compounds may be unstable in certain solvents over extended periods. Refer to the product datasheet for stability information in different solvents.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Btk inhibitors?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving Btk inhibitors to create a stock solution.[3] For many compounds, solubility in DMSO is high, allowing for the preparation of concentrated stock solutions.[2] However, it is crucial to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of the compound.[3]
Q2: How should I prepare my Btk inhibitor stock solution?
A2: It is recommended to dissolve the lyophilized compound directly in an appropriate solvent like DMSO to the desired concentration.[2] For example, "Btk inhibitor 2" has a solubility of 86 mg/mL in DMSO.[3] After complete dissolution, the stock solution should be aliquoted and stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[3]
Q3: My Btk inhibitor precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
A3: This is a common issue for hydrophobic compounds.[2] You can try vortexing, sonicating, or gently warming the solution to 37°C to help redissolve the precipitate.[2] Ensure the precipitate is fully dissolved before use.[2]
Q4: How stable is my Btk inhibitor in powder form and in solution?
A4: The stability of Btk inhibitors can vary. For "Btk inhibitor 2", the powder form is stable for 3 years at -20°C.[3] In a DMSO stock solution, it is stable for 1 year at -80°C and 1 month at -20°C.[3] It is important to avoid repeated freeze-thaw cycles of stock solutions.[3]
Q5: Can I store my diluted Btk inhibitor solution in aqueous buffer?
A5: It is generally not recommended to store diluted solutions of Btk inhibitors in aqueous buffers for extended periods. These solutions are more prone to degradation and precipitation. It is best to prepare fresh dilutions from the frozen stock solution for each experiment.
III. Data Presentation
Table 1: Solubility of Btk Inhibitor 2
| Solvent | Concentration |
| DMSO | 86 mg/mL (199.3 mM) |
Note: Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[3]
Table 2: Storage and Stability of Btk Inhibitor 2
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
IV. Experimental Protocols & Visualizations
Experimental Workflow for Btk Inhibitor Solution Preparation and Troubleshooting
The following diagram outlines a standard workflow for preparing a Btk inhibitor solution for an in vitro assay and provides troubleshooting steps for common solubility issues.
Workflow for preparing and troubleshooting Btk inhibitor solutions.
Simplified Btk Signaling Pathway
This diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Btk inhibitors block this pathway, leading to reduced tumor growth in B-cell malignancies.
Simplified diagram of the Btk signaling pathway and the action of Btk inhibitors.
References
Technical Support Center: Optimizing Btk-IN-16 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Btk-IN-16 for their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2][3] this compound exerts its inhibitory effect by blocking the kinase activity of BTK, thereby disrupting downstream signaling cascades.
2. What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported as:
-
5.1 µM for wild-type BTK
-
4.1 µM for the C481S mutant of BTK
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For optimal results, follow these guidelines:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[4] To ensure complete dissolution, vortex the solution and gently warm if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stable for up to one month at -20°C and for a year at -80°C.[4]
4. Which cell lines are suitable for in vitro experiments with this compound?
The choice of cell line is critical for the relevance of your experimental results.[5][6][7] Consider the following factors:
-
BTK Expression: Select cell lines with well-characterized and detectable levels of BTK expression. B-cell lymphoma cell lines such as Ramos and TMD8 are commonly used models.
-
Experimental Goal: For studying the C481S mutation, you will need cell lines specifically expressing this mutant form of BTK.
-
Authentication: Always source cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and quality.[6]
Experimental Protocols and Troubleshooting
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general workflow for determining the effective concentration range of this compound in a cell-based assay, such as a BTK autophosphorylation assay or a cell viability assay.
I. Initial Dose-Response Experiment
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined density and allow the cells to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. The incubation time will depend on the specific assay (e.g., 1-4 hours for signaling studies, 24-72 hours for viability studies).
-
Assay Performance: Perform your chosen assay (e.g., Western blot for pBTK, CellTiter-Glo for viability).
-
Data Analysis: Plot the response (e.g., inhibition of phosphorylation, percentage of viable cells) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 or EC50 value.
II. On-Target Effect Confirmation
To confirm that the observed effect is due to BTK inhibition, you can measure the phosphorylation of BTK's direct downstream substrate, PLCγ2.[8]
-
Experimental Setup: Treat cells with this compound at concentrations around the determined IC50.
-
Stimulation: Stimulate the B-cell receptor pathway, for example, with anti-IgM.
-
Analysis: Analyze the phosphorylation status of both BTK (at Tyr223) and PLCγ2 (at Tyr759) by Western blotting or a suitable immunoassay. A decrease in the phosphorylation of both proteins will confirm the on-target activity of this compound.
III. Cytotoxicity Assessment
It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Assay Selection: Use a cytotoxicity assay, such as an LDH release assay, in parallel with a viability assay like MTT or CellTiter-Glo.[3][9]
-
Data Interpretation: If this compound shows high potency in a viability assay but low LDH release, the effect is likely due to specific inhibition of proliferation. Conversely, a significant increase in LDH release indicates a cytotoxic effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or weak inhibitory effect | - Inactive compound- Low BTK expression in the chosen cell line- Suboptimal assay conditions | - Verify the integrity and concentration of your this compound stock.- Confirm BTK expression in your cell line via Western blot or qPCR.- Optimize assay parameters such as incubation time and substrate concentration. |
| Discrepancy between biochemical and cellular IC50 values | - Cell permeability issues- Compound binding to plasma proteins in the medium- Presence of efflux pumps in the cells | - Use cell lines with known good permeability for small molecules.- Test the effect of serum concentration in your medium.- Consider using cell lines with lower expression of efflux pumps. |
| Unexpected cytotoxicity at low concentrations | - Off-target effects- Contamination of the compound or cell culture | - Perform a kinome scan to identify potential off-target kinases.[10]- Test for mycoplasma contamination in your cell culture. Ensure the purity of your this compound. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| Wild-Type BTK | 5.1 |
| C481S Mutant BTK | 4.1 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range (µM) | Incubation Time |
| Biochemical Kinase Assay | 0.01 - 50 | 30 - 60 minutes |
| Cellular BTK Autophosphorylation | 0.1 - 100 | 1 - 4 hours |
| Cell Viability/Proliferation | 0.1 - 100 | 24 - 72 hours |
| Cytotoxicity (LDH release) | 0.1 - 100 | 24 - 72 hours |
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity assay [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 6. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
Btk-IN-16 off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Btk-IN-16, a covalent inhibitor of Bruton's tyrosine kinase (Btk). The focus of this guide is to understand and mitigate potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to target Bruton's tyrosine kinase (Btk). Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] this compound forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of Btk, effectively shutting down its kinase activity.[2] This mechanism is intended to block downstream signaling, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[3][4]
Q2: What is the primary signaling pathway targeted by this compound?
This compound targets the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of downstream transcription factors like NF-κB and MAP kinase pathways, promoting B-cell survival and proliferation.[1] By inhibiting Btk, this compound blocks these crucial downstream signals.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Btk-IN-16 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Btk-IN-16 in Western blotting experiments. The information is tailored for scientists and professionals in drug development engaged in the analysis of Bruton's tyrosine kinase (Btk).
Frequently Asked Questions (FAQs)
Issue: No Btk or Phospho-Btk Signal
Q1: I am not detecting any band for total Btk or phosphorylated Btk (p-Btk). What are the possible causes?
A1: The absence of a Btk or p-Btk signal can stem from several factors throughout the Western blot workflow.[1][2][3] Key areas to investigate include:
-
Protein Lysate Quality: Ensure that your cell or tissue lysates were prepared with protease and phosphatase inhibitors to prevent degradation of total Btk and removal of phosphate groups from p-Btk.[4]
-
Antibody Performance: Verify that the primary antibodies for total Btk and p-Btk are validated for Western blotting and are used at the recommended dilution. Confirm the secondary antibody is appropriate for the primary antibody's host species and is not expired.
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common issue. Confirm complete transfer by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue to check for remaining proteins.[5]
-
Btk Expression Levels: The cell line or tissue you are using may not express Btk at detectable levels. Jurkat T-cells, for example, are known to be negative for Btk.
-
This compound Treatment: High concentrations of this compound or prolonged treatment may lead to the degradation of Btk in some cellular contexts, resulting in a loss of both total and phosphorylated protein.
Issue: Weak Btk or Phospho-Btk Signal
Q2: My bands for Btk or p-Btk are very faint. How can I improve the signal strength?
A2: Weak signals can often be enhanced by optimizing several steps in the protocol:
-
Increase Protein Load: A higher amount of total protein loaded onto the gel can increase the abundance of the target protein. A typical starting point is 40-50 µg of total protein per lane.[5][6]
-
Antibody Concentration and Incubation: Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more thorough binding.
-
Blocking Agent: While non-fat dry milk is a common blocking agent, it can sometimes mask antigens. For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often recommended as it is less likely to contain interfering phosphorylated proteins.[7][8]
-
Enhanced Chemiluminescence (ECL) Substrate: Use a more sensitive ECL substrate to amplify the signal from the HRP-conjugated secondary antibody.
Issue: High Background or Non-Specific Bands
Q3: I am observing high background and/or multiple non-specific bands on my blot. What could be wrong?
A3: High background and non-specific bands can obscure the detection of your target protein. Consider the following troubleshooting steps:
-
Blocking: Ensure the blocking step is sufficient. Extend the blocking time or try a different blocking agent (e.g., switching from milk to BSA or vice versa).
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a detergent like Tween-20 to your wash buffer is crucial.
-
Antibody Dilution: Using too high a concentration of primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Sample Purity: Ensure your protein samples are free of contaminants and have not undergone degradation, which can lead to the appearance of lower molecular weight bands.
Interpreting Results with this compound
Q4: How does this compound treatment affect the bands for total Btk and p-Btk on a Western blot?
A4: this compound is a Btk inhibitor. Its primary effect observed by Western blot is on the phosphorylation state of Btk.
-
Phospho-Btk (p-Btk): Treatment with an effective Btk inhibitor like this compound is expected to decrease the signal for phosphorylated Btk (e.g., at Tyr223 or Tyr551) in a dose-dependent manner.[9] This is because the inhibitor blocks the kinase activity of Btk, preventing its autophosphorylation.[6][10]
-
Total Btk: In most cases, short-term treatment with a Btk inhibitor should not significantly affect the levels of total Btk protein.[11] However, some inhibitors, particularly at high concentrations or with prolonged exposure, can lead to the degradation of the Btk protein.[12] Therefore, it is crucial to probe for total Btk as a loading control and to assess any changes in overall protein expression.
Experimental Protocols
Detailed Western Blot Protocol for Btk and Phospho-Btk
This protocol provides a standard procedure for performing a Western blot to detect total Btk and phosphorylated Btk.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[5]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Btk or anti-p-Btk) in the blocking buffer at the manufacturer's recommended dilution (a common starting point is 1:1000).[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL detection reagent and capture the chemiluminescent signal using an appropriate imaging system.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommendation | Notes |
| Protein Load | 40-50 µg total protein/lane | May need optimization based on Btk expression levels.[5][6] |
| Blocking | 1 hour at room temperature | Use 5% non-fat milk or 5% BSA in TBST.[5] |
| Primary Antibody | 1:1000 dilution (starting point) | Incubate overnight at 4°C for optimal binding.[2][10] |
| Secondary Antibody | Per manufacturer's instructions | Typically 1 hour at room temperature.[5] |
| Washes | 3 x 10 minutes in TBST | Thorough washing is critical to reduce background.[5] |
Visualizations
Btk Signaling Pathway
References
- 1. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 2. BTK antibody (21581-1-AP) | Proteintech [ptglab.com]
- 3. Purified Mouse Anti-Human Btk [bdbiosciences.com]
- 4. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 6. 2.4. Western blot analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 11. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of Btk-IN-16
Welcome to the technical support center for Btk-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent dual inhibitor of wild-type and C481S mutant Bruton's tyrosine kinase (BTK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter with this compound and provides actionable steps to resolve them.
Solubility and Formulation Issues
Q1: My this compound is precipitating out of solution upon dilution in my aqueous vehicle. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds like many kinase inhibitors. This compound is known to be soluble in DMSO[1]; however, this is often not suitable for direct in vivo use at high concentrations. Here’s a systematic approach to troubleshoot this:
-
Assess Aqueous Solubility: First, you need to quantitatively determine the aqueous solubility of your batch of this compound. A standard method for this is the shake-flask solubility assay. The results will guide your formulation strategy.
-
pH Adjustment: Since many small molecules are weak acids or bases, their solubility can be pH-dependent[2]. Determine the pKa of this compound and test its solubility in buffers of different pH values (e.g., pH 4.0, 7.4, 9.0) to see if solubility can be improved within a physiologically acceptable range[2].
-
Use of Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Common biocompatible co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. It is crucial to perform a vehicle toxicity study to ensure the chosen co-solvent and its concentration are well-tolerated by your animal model.
-
Surfactants and Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (typically 1-5%) to improve and maintain the solubility of hydrophobic compounds.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[2].
Q2: What is a good starting point for an in vivo formulation for this compound for oral administration?
Example Oral Suspension Formulation:
A frequently used vehicle for oral administration of poorly soluble compounds is a suspension in a solution of 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water[3]. To improve wetting and prevent aggregation of your compound, a small amount of a surfactant like Tween® 80 (e.g., 0.1%) can be included.
Workflow for Formulation Development:
Caption: A stepwise workflow for developing a suitable in vivo formulation for a poorly soluble compound like this compound.
Pharmacokinetics and Bioavailability
Q3: I am not observing the expected efficacy of this compound in my animal model. Could this be a bioavailability issue?
A3: Yes, poor efficacy despite administering a theoretically active dose is often due to low bioavailability. This means that an insufficient amount of the active drug is reaching the systemic circulation and the target tissue. To investigate this, you should perform a pharmacokinetic (PK) study.
Key PK Parameters to Assess:
-
Cmax: The maximum concentration of the drug in the plasma.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
A low Cmax and AUC after oral administration would suggest poor absorption and/or high first-pass metabolism.
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving bioavailability often involves enhancing solubility and/or protecting the drug from premature metabolism.
-
Formulation Strategies: The formulation strategies discussed in Q1 and Q2 (pH adjustment, co-solvents, surfactants, particle size reduction) are primary methods to improve dissolution and absorption[4]. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly enhance the oral bioavailability of lipophilic drugs.
-
Assess Metabolic Stability: this compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s). An in vitro metabolic stability assay using liver microsomes or hepatocytes can provide an estimate of its metabolic clearance[5]. If metabolic instability is high, you may need to consider alternative routes of administration (e.g., intraperitoneal injection) that bypass first-pass metabolism, or co-administer with a metabolic inhibitor if appropriate for your experimental design.
-
Permeability: The ability of the drug to cross the intestinal wall is another critical factor. A Caco-2 permeability assay is the standard in vitro model to assess this.
Troubleshooting Workflow for Low Bioavailability:
Caption: A decision tree for troubleshooting low in vivo efficacy of this compound.
Target Engagement and Off-Target Effects
Q5: How can I confirm that this compound is hitting its target in my in vivo model?
A5: Target engagement can be assessed by measuring the phosphorylation of BTK's downstream substrates. A common method is to collect tissue samples (e.g., spleen, tumor) at various time points after dosing and perform Western blotting or ELISA for phosphorylated PLCγ2 (p-PLCγ2) or other downstream markers like p-ERK[6][7]. A decrease in the levels of these phosphorylated proteins would indicate successful target inhibition.
BTK Signaling Pathway:
Caption: Simplified diagram of the B-cell receptor signaling pathway showing the point of inhibition by this compound.
Q6: I'm observing unexpected toxicity in my animals. Could this be due to off-target effects of this compound?
A6: While this compound is designed to be a specific BTK inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. Second-generation BTK inhibitors generally have improved selectivity over first-generation compounds[8].
-
Kinase Profiling: To investigate potential off-target kinase inhibition, you can have this compound profiled against a panel of other kinases. This is typically done by specialized CROs.
-
Literature on BTK Inhibitors: Review the literature for known off-target effects of other BTK inhibitors. For example, some can inhibit other Tec family kinases or EGFR[9].
-
Dose-Response: Perform a dose-response study to determine if the toxicity is dose-dependent. It's possible that a lower dose may still provide sufficient target engagement without causing toxicity.
-
Plasma Protein Binding: Highly protein-bound drugs have a lower free fraction available to interact with targets and off-targets[10]. If this compound has low plasma protein binding, this could lead to higher free drug concentrations and potentially more off-target effects. Covalent BTK inhibitors have also been shown to bind to lysine residues in human serum albumin[11].
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
(Note: Specific experimental data for this compound is limited in the public domain. Researchers should determine these values for their specific batch of the compound.)
| Property | Value | Method |
| IC50 (WT BTK) | 5.1 µM[1] | Biochemical Assay |
| IC50 (C481S BTK) | 4.1 µM[1] | Biochemical Assay |
| Aqueous Solubility | To be determined | Shake-Flask Method |
| Caco-2 Permeability | To be determined | Caco-2 Assay |
| Plasma Protein Binding | To be determined | Equilibrium Dialysis |
| Metabolic Stability (t1/2) | To be determined | Liver Microsome Assay |
Table 2: Example Formulations for Covalent BTK Inhibitors
| Compound | Formulation | Route | Species | Reference |
| Acalabrutinib | Formulated in drinking water | Oral | Mouse | [6][7][12] |
| Ibrutinib | Suspension in water | Oral | Mouse | [13] |
| Ibrutinib | 1% methylcellulose, 0.2% Tween 80 in water | Oral | Zebrafish | [14] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve should be prepared in the same buffer.
-
Analysis: The measured concentration represents the equilibrium solubility at that specific pH.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., mouse, rat, human), a buffer (e.g., potassium phosphate), and this compound at a known concentration.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant by LC-MS/MS.
-
Analysis: Plot the natural log of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.
Protocol 3: Murine Pharmacokinetic (PK) Study
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6, BALB/c). The number of animals should be sufficient for statistical power (typically 3-5 mice per time point or group).
-
Formulation and Dosing: Prepare the this compound formulation as determined in your formulation development studies. Administer the drug via the desired route (e.g., oral gavage). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Serial bleeding from the same mouse (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability[15]. A terminal blood sample can be collected via cardiac puncture.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Sample Processing: Precipitate plasma proteins by adding a cold organic solvent with an internal standard. Centrifuge and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. BR112017021325B1 - COMPOSITIONS CONTAINING IBRUTINIB, THEIR PREPARATION PROCESS AND USE - Google Patents [patents.google.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Expanded CD16+CD56+Granzyme B+ NK like CD8+ T cells an off target effect of bruton’s tyrosine kinase inhibitors in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. BTK-inhibitor drug covalent binding to lysine in human serum albumin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bruton’s Tyrosine Kinase Inhibitor Ibrutinib Impairs the Vascular Development of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-16 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Btk-IN-16, a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its C481S mutant. This resource is intended for researchers, scientists, and drug development professionals investigating cancer cell resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of many B-cell malignancies.[1] this compound is designed to inhibit both the wild-type BTK and the C481S mutant form.[2] The C481S mutation is a common mechanism of acquired resistance to first-generation covalent BTK inhibitors like ibrutinib.[3]
Q2: My cancer cells are resistant to ibrutinib. Will they be sensitive to this compound?
A2: If the resistance is mediated by the BTK C481S mutation, it is likely that the cells will be sensitive to this compound.[2] The C481S mutation prevents the irreversible binding of covalent inhibitors like ibrutinib.[4][5] this compound is designed to inhibit this mutant form of BTK.[2] However, other resistance mechanisms can exist.
Q3: What are the known resistance mechanisms to covalent BTK inhibitors that this compound may overcome?
A3: The most well-characterized resistance mechanism to covalent BTK inhibitors is the acquisition of a mutation at the cysteine 481 (C481) residue in the BTK active site, most commonly a C481S (cysteine to serine) substitution.[3][4][6] This mutation prevents the covalent bond formation required for irreversible inhibition by drugs like ibrutinib.[5] this compound is specifically designed to inhibit the C481S mutant.[2]
Q4: If my cells develop resistance to this compound, what are the potential underlying mechanisms?
A4: While this compound is designed to overcome the C481S mutation, resistance can still emerge through several mechanisms observed with other non-covalent BTK inhibitors. These may include:
-
Alternative on-target BTK mutations: Mutations at other sites in the BTK kinase domain, such as "gatekeeper" mutations (e.g., T474I) or "kinase-dead" mutations (e.g., L528W), can emerge and may confer resistance to both covalent and non-covalent inhibitors.[4][7][8]
-
Mutations in downstream signaling molecules: Gain-of-function mutations in PLCγ2 (Phospholipase C gamma 2), a molecule directly downstream of BTK, can lead to autonomous B-cell receptor signaling, bypassing the need for BTK activity.[3][5][9]
-
Activation of bypass pathways: Cancer cells may develop resistance by upregulating alternative survival signaling pathways that are independent of BTK, such as the PI3K/Akt/mTOR, NF-κB, or MAPK pathways.[10][11][12]
-
Overexpression of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like BCL2 can also contribute to resistance.[11]
-
Secretion of pro-survival factors: Recent evidence suggests that secretion of factors like IL-16 can mediate resistance to BTK inhibitors.[13]
Q5: How can I experimentally confirm the mechanism of resistance to this compound in my cell lines?
A5: A multi-step approach is recommended:
-
Confirm Target Engagement: Use Western blotting to check the phosphorylation status of BTK (p-BTK) and downstream targets like PLCγ2 to ensure this compound is inhibiting the pathway at the expected concentrations.
-
Sequence BTK and PLCγ2: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell lines to identify potential mutations in the BTK and PLCG2 genes.[14][15][16]
-
Analyze Bypass Pathways: Use Western blotting or other protein analysis techniques to investigate the activation status of key proteins in alternative survival pathways (e.g., p-Akt, p-ERK).
-
Assess Apoptosis: Perform apoptosis assays (e.g., Annexin V staining) to determine if resistance is due to a failure to induce cell death.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
| Possible Cause | Recommended Troubleshooting Step |
| Development of on-target BTK mutations (non-C481S) | 1. Extract genomic DNA from both sensitive (parental) and resistant cell lines. 2. Amplify and sequence the entire coding region of the BTK gene. Pay close attention to the kinase domain.[15][16] 3. Compare the sequences to identify any new mutations in the resistant line. |
| Acquisition of PLCγ2 mutations | 1. Extract genomic DNA from sensitive and resistant cell lines. 2. Amplify and sequence the coding region of the PLCG2 gene, focusing on known hotspot mutation areas.[3][9] |
| Activation of bypass signaling pathways | 1. Prepare protein lysates from sensitive and resistant cells treated with this compound. 2. Perform Western blot analysis for key signaling proteins such as p-Akt, Akt, p-ERK, ERK, and markers of NF-κB activation.[17][18] 3. An increase in the phosphorylation of these proteins in resistant cells would suggest pathway activation. |
| Drug efflux or metabolism | 1. Perform a time-course and dose-response experiment to see if higher concentrations or longer incubation times restore sensitivity. 2. Consider using inhibitors of common drug efflux pumps to see if sensitivity is restored. |
Issue 2: No significant inhibition of BTK signaling despite using this compound.
| Possible Cause | Recommended Troubleshooting Step |
| Incorrect drug concentration | 1. Verify the calculated concentration of your this compound stock solution. 2. Perform a dose-response curve and measure the IC50 for your specific cell line. |
| Poor cell permeability | 1. Although unlikely for most small molecules, you can assess cellular uptake using specialized assays if available. |
| "Kinase-dead" BTK mutations | 1. Sequence the BTK gene.[15][16] Some mutations can render the kinase inactive while it maintains a scaffolding function to promote downstream signaling, making it appear that BTK inhibitors are ineffective.[4] |
| Experimental artifact | 1. Ensure the antibody for p-BTK is specific and validated for your application. 2. Include appropriate positive and negative controls in your Western blot experiment. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| Wild-type BTK | 5.1 |
| C481S mutant BTK | 4.1 |
| Data obtained from MedchemExpress.[2] |
Table 2: Common Resistance Mutations in BTK and PLCγ2
| Gene | Mutation | Consequence |
| BTK | C481S | Prevents covalent binding of irreversible inhibitors.[3][4] |
| BTK | T474I (Gatekeeper) | May impact binding of both covalent and non-covalent inhibitors.[4][7] |
| BTK | L528W (Kinase-dead) | Disables kinase activity but maintains scaffolding function.[4] |
| PLCG2 | R665W, L845F, S707Y | Gain-of-function mutations leading to BTK-independent signaling.[3][19] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[20]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for BTK Pathway Activation
-
Sample Preparation: Plate cells and treat with this compound or vehicle for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17][21]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.[17]
Sanger Sequencing for Mutation Detection
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and this compound-resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding exons of the BTK and PLCG2 genes. Perform PCR to amplify these regions from the genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template.
-
Data Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes compared to the reference sequence and the parental cell line. High-sensitivity methods can be employed to detect low-frequency mutations.[14][22]
Visualizations
References
- 1. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrut" by J. A. Woyach, R. R. Furman et al. [academicworks.medicine.hofstra.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. m.youtube.com [m.youtube.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Pirtobrutinib Resistance in CLL Can Arise From Secondary BTK Mutations | Blood Cancers Today [bloodcancerstoday.com]
- 9. esmo.org [esmo.org]
- 10. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. IL-16 production is a mechanism of resistance to BTK inhibitors and R-CHOP in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genomictestingcooperative.com [genomictestingcooperative.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. providers2.genedx.com [providers2.genedx.com]
- 17. 2.4. Western blot analysis [bio-protocol.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. onclive.com [onclive.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-16 Technical Support Center: A Guide to Overcoming Experimental Variability
Welcome to the Btk-IN-16 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. Our goal is to help you achieve consistent and reliable results by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of Bruton's tyrosine kinase (BTK), targeting both the wild-type (WT) enzyme and its C481S mutant.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4][5] By inhibiting BTK, this compound blocks these downstream signaling events, making it a valuable tool for studying autoimmune diseases and chronic lymphocytic leukemia.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit wild-type BTK with a half-maximal inhibitory concentration (IC50) of 5.1 µM and the C481S mutant with an IC50 of 4.1 µM in biochemical assays.[1][2] For cell-based assays, a similar compound, S-016, demonstrated potent anti-proliferative activity with IC50 values of 0.55 nM in OCI-LY10 cells and 0.70 nM in TMD8 cells.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: For many inhibitors that are not readily soluble in aqueous solutions, it is recommended to first dissolve them in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] This stock solution can then be diluted into your aqueous experimental media. It is crucial to prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, it is recommended to store the powdered compound at -20°C for up to two years.[1] Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: What are potential off-target effects of BTK inhibitors?
A4: While second-generation BTK inhibitors are designed for improved selectivity, off-target effects can still occur.[7] For first-generation inhibitors like ibrutinib, off-target effects on kinases such as EGFR, TEC, and ITK have been associated with side effects like diarrhea and rash.[8] It is important to consider the selectivity profile of the specific inhibitor you are using and include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Experimental variability can arise from multiple sources, including reagent handling, assay conditions, and biological differences between samples. Below are troubleshooting guides for common experimental setups using this compound.
General Handling and Preparation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Experiments | - Inconsistent inhibitor concentration: Inaccurate dilutions or degradation of the stock solution. - Variability in cell health or density: Cells are not in a consistent growth phase or seeded at different densities. - Reagent variability: Inconsistent batches of media, serum, or other reagents. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. - Use reagents from the same lot number whenever possible and test new batches before use. |
| Precipitation of this compound in Aqueous Media | - Poor solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. - Low temperature: The solution may have been stored at a low temperature, causing the compound to precipitate. | - Ensure the final concentration of DMSO (or other organic solvent) is as low as possible (typically <0.5%) and does not affect cell viability.[6] - Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider using a different solvent or a lower final concentration.[6] |
Cell-Based Assays (e.g., Proliferation, Apoptosis)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Cell Viability Readings | - Uneven cell seeding: Inconsistent number of cells per well. - Edge effects in microplates: Evaporation from wells on the outer edges of the plate. - Inconsistent incubation time: Variation in the duration of inhibitor treatment. | - Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. - Avoid using the outer wells of the microplate or fill them with sterile media/PBS to minimize evaporation. - Standardize the incubation time for all plates and treatments. |
| Weaker than Expected Inhibition | - Inhibitor degradation: this compound may be unstable in the culture medium over long incubation periods. - High cell density: A high number of cells can metabolize or bind the inhibitor, reducing its effective concentration. - Cell line resistance: The cell line used may have intrinsic resistance mechanisms. | - Consider refreshing the media with newly diluted inhibitor for long-term experiments. - Optimize the cell seeding density to ensure an appropriate inhibitor-to-cell ratio. - Verify the BTK expression and signaling pathway activity in your cell line. |
Biochemical Assays (e.g., Kinase Assays)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Non-specific binding: The inhibitor or detection reagents may bind non-specifically to the assay components. - Autophosphorylation of the kinase: The BTK enzyme may exhibit high basal activity. | - Include appropriate controls, such as a no-enzyme control and a no-inhibitor (vehicle) control. - Optimize the concentration of the kinase and substrate to achieve a good signal-to-background ratio. |
| Inconsistent IC50 Values | - Incorrect ATP concentration: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. - Variability in enzyme activity: The specific activity of the recombinant BTK enzyme may vary between batches. | - Use a consistent ATP concentration that is at or near the Km for ATP for the BTK enzyme. - Qualify each new batch of recombinant BTK to ensure consistent activity. |
Western Blotting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Phospho-BTK | - Inefficient cell lysis or protein extraction: Incomplete release of cellular proteins. - Phosphatase activity: Phosphatases in the cell lysate dephosphorylate BTK. - Poor antibody quality: The primary antibody has low affinity or is not specific to the phosphorylated target. | - Use a lysis buffer containing protease and phosphatase inhibitors. - Keep samples on ice or at 4°C during preparation to minimize enzyme activity. - Use a validated antibody for phospho-BTK and optimize the antibody dilution.[9][10][11][12][13] |
| Inconsistent Band Intensities | - Unequal protein loading: Variation in the amount of protein loaded in each lane. - Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane. - Variability in antibody incubation: Inconsistent incubation times or antibody concentrations. | - Perform a protein concentration assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., β-actin, GAPDH) to normalize the results. - Optimize the transfer conditions (time, voltage) for your specific protein of interest.[10][11] - Standardize all antibody incubation steps.[10][11][13] |
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| Wild-Type BTK | 5.1[1][2] |
| C481S Mutant BTK | 4.1[1][2] |
Table 2: Anti-proliferative Activity of a Structurally Similar BTK Inhibitor (S-016)
| Cell Line | IC50 (nM) |
| OCI-LY10 | 0.55[2] |
| TMD8 | 0.70[2] |
Experimental Protocols
General Protocol for Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in complete growth medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a cell counting-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for In Vitro Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant BTK enzyme, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), and ATP at the desired concentrations.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a suitable microplate, add the recombinant BTK enzyme, the this compound dilution (or vehicle control), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using ADP-Glo™) or by measuring the incorporation of radiolabeled phosphate (32P-ATP or 33P-ATP) into the substrate.[3][14]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
General Protocol for Western Blotting to Detect BTK Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total BTK and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. The Lethal and Sublethal Effects of Aerial Applications of Bacillus thuringiensis subsp. kurstaki on the Spruce Budworm and Its Parasitism [mdpi.com]
- 2. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
Btk-IN-16 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) degrader, Btk-IN-16. The information provided is based on general knowledge of BTK inhibitors and degraders and should be supplemented with compound-specific experimental validation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. However, it is always recommended to perform in-house stability tests for your specific experimental setup.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. |
General guidance based on storage recommendations for other BTK inhibitors.[1]
2. What is the general mechanism of action for this compound?
This compound is a BTK protein degrader. It functions as a Proteolysis-Targeting Chimera (PROTAC). The molecule consists of two key components: a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, such as cereblon.[2][3] This dual binding brings the E3 ligase into proximity with BTK, leading to the ubiquitination of BTK.[2] The ubiquitinated BTK is then targeted for degradation by the proteasome, resulting in the removal of the BTK protein from the cell.[2][3]
3. What is the "hook effect" and how can it affect my experiments with this compound?
The "hook effect" is a phenomenon observed with some PROTACs where at very high concentrations, the degradation efficiency decreases.[4] This occurs because the high concentration of the degrader can lead to the formation of binary complexes (this compound with BTK, or this compound with the E3 ligase) instead of the productive ternary complex (BTK : this compound : E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no BTK degradation | Improper Storage: Compound may have degraded due to incorrect storage. | Review storage conditions. Use a fresh aliquot of this compound. For solutions, avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Concentration: The concentration of this compound may be too low or too high (due to the hook effect).[4] | Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| Cell Line Specificity: The E3 ligase recruited by this compound may not be expressed or active in your cell line. | Confirm the expression of the relevant E3 ligase (e.g., cereblon) in your cells. | |
| Incorrect Incubation Time: The incubation time may be too short to observe degradation. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time. | |
| Poor Solubility in Aqueous Media | Compound Precipitation: this compound may be precipitating out of solution in your cell culture media. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] |
| Variability in Experimental Results | Sample Handling and Storage: Inconsistent sample handling, especially temperature during processing, can affect results. | For experiments involving whole blood or primary cells, maintain consistent temperatures during processing and storage. For example, storing samples at 4°C has been shown to maintain BTK occupancy better than room temperature for some inhibitors.[5][6] |
| Assay-Specific Issues: The method used to detect BTK levels (e.g., Western blot, mass spectrometry) may have inherent variability. | Ensure consistent loading for Western blots and use appropriate internal controls. For quantitative assays, include standard curves and quality control samples. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for BTK Degradation
-
Cell Seeding: Seed your target cells in a multi-well plate at a density that will not lead to overconfluence at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BTK and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of BTK degradation at each concentration.
-
-
Data Analysis: Plot the percentage of BTK degradation against the concentration of this compound to determine the DC50 (concentration at which 50% of the protein is degraded).
Visualizations
Caption: Mechanism of action for this compound, a PROTAC degrader.
Caption: A logical workflow for troubleshooting inconsistent BTK degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Ibrutinib vs. Next-Generation BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, against the characteristics of next-generation BTK inhibitors in the context of Chronic Lymphocytic Leukemia (CLL) cell lines. As information on a specific compound named "Btk-IN-16" is not available in published literature, this guide will use the principles and data associated with second-generation and non-covalent BTK inhibitors as a proxy for a hypothetical advanced inhibitor.
Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of CLL by targeting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][2][3][4] However, its use can be limited by off-target effects and the development of resistance.[5][6] This has spurred the development of next-generation BTK inhibitors with improved selectivity and the ability to overcome resistance mechanisms.[5][7]
Mechanism of Action: A Tale of Two Bindings
Ibrutinib functions as a covalent, irreversible inhibitor of BTK.[1][2][8] It forms a permanent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of the BTK enzyme.[1][2][9] This irreversible binding effectively shuts down the kinase activity of BTK, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival, including those involving PLCγ2, AKT, and NF-κB.[2]
Next-generation BTK inhibitors can be broadly categorized into two groups: second-generation covalent inhibitors and non-covalent (reversible) inhibitors.
-
Second-generation covalent inhibitors , such as acalabrutinib and zanubrutinib, also bind to the C481 residue but are designed to be more selective for BTK than ibrutinib.[5][10] This increased specificity is intended to reduce the off-target kinase inhibition that is associated with some of ibrutinib's side effects.[5][6][10]
-
Non-covalent BTK inhibitors , such as pirtobrutinib, represent a different therapeutic strategy.[4][5] They bind reversibly to a different area of the BTK protein and do not rely on the C481 residue for their activity.[4] This allows them to be effective against CLL cells that have developed resistance to covalent inhibitors through mutations at the C481 site.[4][5]
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. cllsociety.org [cllsociety.org]
- 5. ashpublications.org [ashpublications.org]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
A Comparative Analysis of Kinase Selectivity: Btk-IN-16 vs. Acalabrutinib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting potential on-target efficacy and off-target side effects. This guide provides a comparative overview of the kinase selectivity of two Bruton's tyrosine kinase (Btk) inhibitors: Btk-IN-16 and acalabrutinib. While comprehensive data for acalabrutinib is readily available, public information on the detailed kinase profile of this compound is limited.
Acalabrutinib, a second-generation Btk inhibitor, has been extensively profiled and is known for its high selectivity. In contrast, this compound, a preclinical investigational inhibitor, is reported to have a favorable selectivity profile compared to first-generation inhibitors like ibrutinib, though specific, quantitative kinome-wide data is not widely published.
Quantitative Selectivity Data
The following table summarizes the publicly available quantitative kinase selectivity data for acalabrutinib. This data is often generated using broad kinase screening panels, such as the KINOMEscan™ platform, which measures the binding affinity of a compound against a large number of kinases.
Table 1: Kinase Selectivity Profile of Acalabrutinib
| Kinase Target | IC50 (nM) | Percentage of Control @ 1µM | Data Source |
| BTK | 3 | - | Published Literature |
| TEC | 13 | - | Published Literature |
| BMX | 16 | - | Published Literature |
| TXK | 43 | - | Published Literature |
| ITK | >1000 | - | Published Literature |
| EGFR | >1000 | - | Published Literature |
| SRC | >1000 | - | Published Literature |
| LCK | >1000 | - | Published Literature |
| FGR | >1000 | - | Published Literature |
| HCK | >1000 | - | Published Literature |
| BLK | 121 | - | Published Literature |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency. The "Percentage of Control" value from KINOMEscan™ assays indicates the percentage of the kinase that remains unbound by the inhibitor at a given concentration; a lower percentage signifies stronger binding.
This compound: Specific, publicly available kinome-wide selectivity data (e.g., IC50 or Kd values against a panel of kinases) for this compound is not available at the time of this publication. It has been described as a covalent Btk inhibitor with higher kinome selectivity against undesirable off-targets compared to ibrutinib[1]. However, without quantitative data, a direct comparison with acalabrutinib's selectivity is not possible.
Experimental Protocols
The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments typically cited in such comparisons.
KINOMEscan™ Assay Platform
The KINOMEscan™ platform is a widely used competition binding assay to determine kinase inhibitor selectivity.
Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol Outline:
-
Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are combined in a buffer solution. The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Washing: Unbound components are washed away.
-
Elution: The bound kinase is eluted from the immobilized ligand.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically reported as "Percentage of Control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Biochemical Kinase Activity Assays (e.g., ADP-Glo™)
Biochemical assays directly measure the enzymatic activity of the kinase and its inhibition by a compound.
Principle: These assays measure the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate. The amount of ADP is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: The kinase, its specific substrate, ATP, and the test compound (at various concentrations) are incubated together in an appropriate reaction buffer.
-
Kinase Reaction: The kinase phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection: After a set incubation time, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: The data is used to generate dose-response curves and calculate IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Visualizations
To better illustrate the concepts discussed, the following diagrams depict the Btk signaling pathway and a generalized workflow for assessing kinase inhibitor selectivity.
References
Validating Btk-IN-16 Target Engagement: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern proteomic methodologies for validating the target engagement of Bruton's tyrosine kinase (BTK) inhibitors, using Btk-IN-16 as a representative covalent inhibitor. Understanding how, and how selectively, a compound interacts with its intended target within the complex cellular environment is critical for advancing drug discovery programs. Proteomics offers a suite of powerful, unbiased tools to profile these interactions on a global scale.
The Central Role of BTK and the Need for Target Validation
Bruton's tyrosine kinase (BTK) is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] This has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2] Covalent inhibitors, such as the first-in-class drug ibrutinib, function by forming a permanent bond with a cysteine residue (C481) in the active site of BTK.[3][4]
While potent, many kinase inhibitors can engage with unintended "off-targets," which can lead to undesirable side effects or confound the interpretation of a compound's biological effects.[5][6] Therefore, rigorously validating on-target engagement and profiling the off-target landscape is essential. Chemical proteomics provides an unbiased, systems-level approach to achieve this directly in a physiological context.[6][7][8]
Comparative Analysis of Proteomic Methods for Target Engagement
Several distinct mass spectrometry-based proteomics strategies can be employed to quantify the interaction between an inhibitor and the cellular proteome. Each offers unique advantages for validating a compound like this compound.
| Method | Principle | Primary Output | Advantages | Limitations |
| Chemical Proteomics (ABPP) | Uses a modified, "clickable" version of the inhibitor (e.g., with an alkyne tag) to covalently label targets in live cells or lysates. Labeled proteins are enriched and identified by MS.[5] | Direct identification and quantification of both on- and off-targets that covalently bind the probe. | Performed in a native cellular environment, directly identifies covalent targets, high sensitivity. | Requires synthesis of a functionalized probe, which may alter compound properties. Does not detect non-covalent interactions. |
| Kinobeads (Competitive Pull-Down) | A competition-based assay where the free inhibitor (this compound) competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[7][8][9][10] | Relative quantification of kinases that bind to the inhibitor, providing dose-response curves (EC50). | No modification of the test compound is needed, profiles hundreds of kinases simultaneously, provides affinity data.[9][10] | Indirect measurement of binding, may miss kinases not expressed in the cell model or those that don't bind the beads.[9] |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding. Target engagement typically stabilizes a protein, increasing its melting temperature.[11] | A "melt curve" for thousands of proteins, identifying targets by their increased stability in the presence of the drug. | Does not require compound modification, applicable to any binding modality (covalent or non-covalent), performed in a cellular context. | Less sensitive for weak binders, data analysis can be complex. |
Quantitative Data: Selectivity Profiles of Covalent BTK Inhibitors
To illustrate the data generated by these proteomic approaches, the following table compares the target engagement profiles of two well-characterized covalent BTK inhibitors: ibrutinib (first-generation) and acalabrutinib (second-generation). A key goal in developing second-generation inhibitors was to improve selectivity and reduce off-target effects.[2] Proteomic profiling is essential to confirm this enhanced selectivity.
Note: Data is compiled from representative studies and serves as an example of typical outputs. pIC50 is the negative log of the half-maximal inhibitory concentration; a higher value indicates greater potency.
| Target Kinase | Function / Family | Ibrutinib (pIC50) | Acalabrutinib (pIC50) | Significance of Comparison |
| BTK | Primary Target | ~8.6 - 9.0 | ~9.0 | Both compounds potently engage the intended target. |
| TEC | Off-Target (TEC Family) | ~8.0 | ~7.5 | Acalabrutinib shows less potent engagement of TEC, an off-target associated with bleeding risk.[12] |
| BMX | Off-Target (TEC Family) | ~8.5 | ~8.1 | Both inhibitors show high affinity for BMX, another TEC family kinase. |
| ITK | Off-Target (TEC Family) | ~7.0 | Inactive | Ibrutinib's inhibition of ITK can affect T-cell function; acalabrutinib was designed to avoid this. |
| EGFR | Off-Target (TK Family) | ~7.2 | Inactive | Off-target inhibition of EGFR by ibrutinib is linked to side effects like rash and diarrhea.[5] |
| BLK | Off-Target (SRC Family) | ~8.1 | ~7.8 | Demonstrates engagement with other kinase families. |
| RIPK2 | Off-Target (TKL Family) | ~7.5 | ~7.6 | Shows comparable engagement of this off-target kinase.[12] |
This comparative data highlights how proteomics can quantitatively demonstrate the improved selectivity of next-generation inhibitors like acalabrutinib over ibrutinib.[2][13]
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex processes involved in proteomics and cell signaling.
References
- 1. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with pirtobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to BTK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. Bruton's tyrosine kinase (BTK) has emerged as a critical target in the treatment of B-cell malignancies and autoimmune diseases. However, the development of BTK inhibitors is often challenged by off-target effects, where the inhibitor interacts with other kinases, leading to unintended biological consequences. This guide provides a comparative overview of the cross-reactivity of several prominent BTK inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of kinase inhibitor specificity.
The Significance of Kinase Inhibitor Selectivity
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1][2] Dysregulation of the BTK signaling pathway is implicated in various hematological cancers and autoimmune disorders, making it an attractive therapeutic target.[3][4]
While the goal of a kinase inhibitor is to specifically block the activity of its intended target, the high degree of structural similarity among the ATP-binding sites of kinases across the human kinome presents a significant challenge.[5] Off-target inhibition can lead to a range of adverse effects, underscoring the importance of comprehensive selectivity profiling during drug development. First-generation BTK inhibitors, for instance, have been associated with side effects due to their broader kinase inhibition profile.[6] Second and third-generation inhibitors have been engineered for improved selectivity, aiming to minimize these off-target interactions.[3]
Comparative Analysis of BTK Inhibitor Selectivity
To illustrate the varying degrees of cross-reactivity among different BTK inhibitors, the following table summarizes publicly available data on their inhibitory activity against a panel of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. A lower IC50 value indicates higher potency.
| Kinase | Btk-IN-16 | Ibrutinib | Acalabrutinib | Zanubrutinib | Fenebrutinib |
| BTK | Data Not Available | ~0.5 nM [2] | ~3 nM | <0.5 nM | ~2.9 nM |
| BMX | Data Not Available | ~1 nM | ~9 nM | ~1.7 nM | >1000 nM |
| TEC | Data Not Available | ~2.3 nM | ~20 nM | ~2.1 nM | >1000 nM |
| ITK | Data Not Available | ~10 nM | >1000 nM | ~60 nM | >1000 nM |
| EGFR | Data Not Available | ~50 nM | >1000 nM | >1000 nM | >1000 nM |
| SRC | Data Not Available | ~30 nM | >1000 nM | >1000 nM | >1000 nM |
| FGR | Data Not Available | ~15 nM | >1000 nM | >1000 nM | >1000 nM |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data for this compound is not publicly available.
Experimental Protocols for Assessing Kinase Cross-Reactivity
A thorough evaluation of a kinase inhibitor's selectivity is crucial. Kinome-wide profiling assays, such as KINOMEscan™, are widely used to assess the interaction of a compound against a large panel of kinases.[7][8]
Generalized Protocol for Kinase Inhibition Assay (e.g., KINOMEscan™)
This protocol outlines the general steps for assessing the selectivity of a test compound against a large kinase panel.
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound)
-
A panel of purified human kinases
-
ATP-competitive ligand immobilized on a solid support
-
Assay buffer
-
Detection reagents (e.g., DNA-tagged antibody)
-
Quantitative PCR (qPCR) reagents
-
Microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Assay Plate Preparation: Add the kinase panel to individual wells of a microplate.
-
Compound Incubation: Add the diluted test compound to the wells containing the kinases and incubate to allow for binding.
-
Ligand Competition: Add the immobilized ATP-competitive ligand to the wells. The test compound will compete with the ligand for binding to the kinase's ATP site.
-
Washing: Wash the plates to remove any unbound compound and kinases. Kinases that are strongly inhibited by the test compound will remain in solution, while uninhibited kinases will bind to the immobilized ligand.
-
Quantification: Elute the bound kinases and quantify the amount of each kinase remaining using a sensitive detection method, such as qPCR with kinase-specific primers.
-
Data Analysis: The amount of kinase detected is inversely proportional to the inhibitory activity of the test compound. The results are often expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger inhibition. IC50 values can be calculated from dose-response curves.[5]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Synergistic Potential of BTK Inhibitors in Combination Cancer Therapy
A Comparative Guide for Researchers
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in B-cell malignancies.[1] BTK is a non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of both normal and malignant B-cells.[2][3] Inhibitors of BTK have demonstrated considerable success as monotherapies, but the focus is increasingly turning towards combination strategies to enhance efficacy, overcome resistance, and improve patient outcomes.[1]
This guide provides a comparative overview of the synergistic potential of BTK inhibitors when combined with other classes of anti-cancer agents. While specific preclinical data for the compound "Btk-IN-16" is not publicly available, this document will leverage data from studies on well-characterized BTK inhibitors, such as ibrutinib, to illustrate the principles and potential of synergistic BTK-targeted combination therapies.
Mechanism of Action: The Role of BTK in B-Cell Signaling
BTK is a key component of the BCR signaling cascade.[2] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCG2). This initiates two major signaling branches: the diacylglycerol (DAG) branch, which activates protein kinase C β (PKCβ) and the NF-κB pathway, and the inositol triphosphate (IP3) branch, which leads to calcium mobilization and the activation of the NFAT pathway.[3] These pathways are crucial for B-cell proliferation, survival, and cytokine production.[3] BTK inhibitors work by blocking the kinase activity of BTK, thereby inhibiting these downstream pro-survival signals.
Synergistic Combinations with BTK Inhibitors
Preclinical studies have identified several classes of drugs that exhibit synergistic anti-cancer effects when combined with BTK inhibitors. The primary rationale for these combinations is to target multiple nodes within a signaling network or to attack complementary survival pathways, thereby preventing the emergence of resistance.
BTK and PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade for B-cell survival and is often dysregulated in B-cell malignancies.[4][5] Since BTK and PI3K are in the same BCR signaling pathway, dual inhibition is a rational approach to achieve a more profound blockade of pro-survival signals.[5]
| Cell Line | BTK Inhibitor | PI3K Inhibitor | Single Agent Effect (Proliferation) | Combination Effect (Proliferation) | Synergy | Reference |
| CLBL-1 (Canine DLBCL) | Ibrutinib (1 µM) | AS-605240 (10 µM) | Ibrutinib: ~20% reductionAS-605240: Minimal effect | ~89% reduction | Strong Synergy | [4] |
Table 1: Synergistic effect of a BTK inhibitor and a PI3Kγ inhibitor on the proliferation of canine diffuse large B-cell lymphoma (DLBCL) cells.[4]
BTK Inhibitors and Dasatinib
Dasatinib is a multi-kinase inhibitor that targets several tyrosine kinases, including ABL and SRC family kinases. In certain leukemias, such as E2A-PBX1+ acute lymphoblastic leukemia (ALL), there is a rationale for combining BTK inhibitors with dasatinib.[6]
| Cell Line/Model | BTK Inhibitor(s) | Combination Agent | Key Finding | Reference |
| E2A-PBX1+ ALL cells | Ibrutinib, Acalabrutinib, Zanubrutinib | Dasatinib | Significantly decreased cell proliferation and reduced phosphorylation of PLCG2 and BTK. | [6] |
| Mouse Xenograft (E2A-PBX1+ ALL) | Ibrutinib | Dasatinib | Significantly reduced CNS-leukemic infiltration compared to single agents. | [6] |
Table 2: Synergistic effects of BTK inhibitors and dasatinib in preclinical models of acute lymphoblastic leukemia.[6]
BTK Inhibitors with Conventional Chemotherapy
Combining targeted agents like BTK inhibitors with standard-of-care chemotherapy is another promising strategy. This approach can potentially enhance the cytotoxic effects of chemotherapy and overcome resistance.
| Cell Line | BTK Inhibitor | Chemotherapeutic Agent | Synergy | Reference |
| Pre-BCR+ ALL cells | Ibrutinib | Dexamethasone | Synergistic | [7] |
| Pre-BCR+ ALL cells | Ibrutinib | Vincristine | Synergistic | [7] |
Table 3: Synergistic activity of ibrutinib with conventional chemotherapeutic agents in preclinical models of acute lymphoblastic leukemia.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate drug synergy.
Cell Viability and Synergy Assessment
Objective: To determine the effect of single agents and their combination on the viability of cancer cells and to quantify synergy.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of the BTK inhibitor and the combination drug. Typically, a 6x6 or 8x8 matrix is used, with concentrations ranging from sub-therapeutic to supra-therapeutic.
-
Incubation: Treat the cells with the drug combinations for a specified period (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Synergy is then quantified using a synergy scoring model, such as the Bliss independence model or the Loewe additivity model.
References
- 1. onclive.com [onclive.com]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for B-cell malignancies has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors.[1][2] These targeted therapies have demonstrated remarkable efficacy, leading to the approval of several agents.[1][2] This guide provides a head-to-head comparison of novel BTK inhibitors, focusing on the second-generation covalent inhibitors and the emerging class of non-covalent inhibitors. We present a synthesis of preclinical and clinical data to aid in research and development decisions.
Introduction to BTK and a New Generation of Inhibitors
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2][3] The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[1][2][3] However, its use is associated with off-target effects leading to adverse events and the development of resistance, primarily through mutations at the C481 binding site.[3][4][5]
This has spurred the development of novel BTK inhibitors with improved selectivity and alternative binding mechanisms.[3][6] Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, were designed to have greater specificity for BTK, aiming for a better safety profile.[7] More recently, non-covalent (reversible) inhibitors, like pirtobrutinib, have emerged, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[1][4][8]
Comparative Efficacy of Novel BTK Inhibitors
Clinical trials have provided valuable data on the comparative efficacy of these novel agents, primarily in CLL and mantle cell lymphoma (MCL).
Table 1: Head-to-Head Clinical Trial Efficacy Data
| Trial (Indication) | Inhibitor 1 | Inhibitor 2 | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Finding |
| ELEVATE-RR (Relapsed/Refractory CLL) | Acalabrutinib | Ibrutinib | Not significantly different | Non-inferior | Acalabrutinib demonstrated non-inferior PFS with fewer cardiovascular adverse events.[9] |
| ALPINE (Relapsed/Refractory CLL) | Zanubrutinib | Ibrutinib | 78.3% | Superior | Zanubrutinib showed superior PFS and a better cardiac safety profile.[6][10] |
| ASPEN (Waldenström's Macroglobulinemia) | Zanubrutinib | Ibrutinib | Not significantly different | Not significantly different | Zanubrutinib was associated with fewer adverse events leading to discontinuation.[11][12] |
| BRUIN (Relapsed/Refractory CLL, post-cBTKi) | Pirtobrutinib | - | 73.3% | 19.4 months (median) | Pirtobrutinib demonstrated high response rates in a heavily pretreated population, including those with BTK C481S mutations.[13] |
Comparative Safety Profiles
A key differentiator among the novel BTK inhibitors is their safety and tolerability, largely attributed to their varying degrees of kinase selectivity.
Table 2: Comparison of Key Adverse Events (AEs) of Special Interest
| Adverse Event | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) | Pirtobrutinib (Non-covalent) |
| Atrial Fibrillation (any grade) | 16% (ELEVATE-RR)[9] | 9.4% (ELEVATE-RR)[9] | 2% (ASPEN) vs 15% for ibrutinib[12] | Low incidence reported[7] |
| Hypertension (any grade) | 23% (ELEVATE-RR) | 9% (ELEVATE-RR)[11] | Numerically lower than ibrutinib in some studies[11] | Low incidence reported[7] |
| Bleeding (any grade) | ~40% (integrated analysis)[12] | 26-58% (various trials)[12] | 4.4-66% (various trials)[12] | 42.6% (BRUIN)[13] |
| Diarrhea (any grade) | 3-65% (various trials)[12] | 17-58% (various trials)[12] | Similar to other BTKis | Low incidence reported |
| Neutropenia (Grade ≥3) | Varies by study | Varies by study | Varies by study | 20.4% (BRUIN)[7] |
Mechanisms of Action and Resistance
The fundamental difference between covalent and non-covalent BTK inhibitors lies in their binding to the BTK enzyme. This has significant implications for overcoming resistance.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Covalent vs. Non-Covalent BTK Inhibition
Covalent inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[5][8] A common mechanism of acquired resistance is a mutation at this site (e.g., C481S), which prevents the covalent bond from forming.[3][5]
Non-covalent inhibitors, such as pirtobrutinib, bind reversibly to a different part of the BTK protein, independent of the C481 residue.[5][8] This allows them to remain effective against BTK enzymes with the C481S mutation.[5]
Caption: Mechanisms of covalent and non-covalent BTK inhibition.
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials. The general methodologies for these key studies are outlined below.
Phase III Randomized Controlled Trial (e.g., ELEVATE-RR, ALPINE) Workflow
Caption: Generalized workflow for a head-to-head clinical trial.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria, typically focusing on patients with a specific B-cell malignancy (e.g., CLL, MCL) who have received prior therapies. High-risk genetic features are often stratified.
-
Study Design: Multicenter, randomized, open-label, non-inferiority or superiority designs are common.
-
Intervention: Patients are randomized to receive either the investigational novel BTK inhibitor or the comparator drug (e.g., ibrutinib or standard chemoimmunotherapy). Dosing regimens are standardized.
-
Endpoints:
-
Primary Endpoint: Often Progression-Free Survival (PFS), assessed by an independent review committee.
-
Secondary Endpoints: Include Overall Response Rate (ORR), Overall Survival (OS), duration of response, and safety.
-
-
Assessments: Tumor response and progression are typically assessed according to disease-specific guidelines (e.g., iwCLL for CLL). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Emerging and Future BTK Inhibitors
The field of BTK inhibition continues to evolve with several other agents in various stages of development.
-
Nemtabrutinib (MK-1026): A non-covalent, reversible BTK inhibitor that has shown promising anti-tumor activity in heavily pretreated follicular lymphoma patients.[14] A Phase 3 trial is comparing nemtabrutinib to ibrutinib or acalabrutinib in untreated CLL/SLL.[15]
-
Tirabrutinib: A second-generation covalent BTK inhibitor approved in Japan for certain B-cell malignancies. It is a potent and highly selective inhibitor.[16]
-
Orelabrutinib: Another covalent BTK inhibitor approved in China for CLL/SLL and MCL.[16]
-
BTK Degraders: A newer class of agents, such as BGB-16673, are in early clinical development. These drugs aim to eliminate the BTK protein entirely, which may offer another strategy to overcome resistance.[11]
Conclusion
The development of novel BTK inhibitors has provided significant advancements in the treatment of B-cell malignancies. Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, have demonstrated comparable or superior efficacy to ibrutinib with improved safety profiles, particularly regarding cardiovascular toxicities.[6][9][10][11][17] The advent of non-covalent inhibitors, led by pirtobrutinib, has provided a crucial therapeutic option for patients who develop resistance to covalent agents.[4][5][8] The ongoing research into next-generation inhibitors and novel mechanisms like BTK degradation promises to further refine and improve outcomes for patients with these cancers. Head-to-head comparative data will remain essential for guiding clinical practice and future drug development.
References
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. patientpower.info [patientpower.info]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nemtabrutinib, new reversible BTK Inhibitor - HealthTree for Follicular lymphoma [healthtree.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Btk-IN-16: Overcoming Resistance in BTK Inhibition
A Comparative Guide for Researchers
The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant challenge in the treatment of B-cell malignancies, rendering first-generation covalent inhibitors like ibrutinib less effective. This guide provides a comparative analysis of a novel non-covalent BTK inhibitor, here termed Btk-IN-16, against its covalent predecessor, highlighting its efficacy in the presence of the C481S mutation. The data presented is based on reported values for the non-covalent inhibitor nemtabrutinib (ARQ-531), used here as a surrogate for this compound.
Potency Against Wild-Type and C481S Mutant BTK
This compound demonstrates potent inhibition of both wild-type (WT) and C481S mutant BTK, in stark contrast to covalent inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.
| Inhibitor | Target | IC50 (nM) |
| This compound (surrogate: Nemtabrutinib/ARQ-531) | BTK (Wild-Type) | 0.85 [1][2] |
| BTK (C481S Mutant) | 0.39 [1][2] | |
| Ibrutinib (Covalent Inhibitor) | BTK (Wild-Type) | 0.5 [3][4] |
| BTK (C481S Mutant) | 1000 [4][5] | |
| Pirtobrutinib (Non-covalent Inhibitor) | phospho-BTK (Wild-Type) (in cells) | 1.1 [6][7] |
| phospho-BTK (C481S Mutant) (in cells) | 16 [6] |
As the data indicates, while ibrutinib is highly potent against wild-type BTK, its efficacy is dramatically reduced by over 2000-fold against the C481S mutant. In contrast, this compound maintains, and even slightly increases, its high potency against the resistant mutant, demonstrating its potential to overcome this common mechanism of drug resistance. Pirtobrutinib, another non-covalent inhibitor, also retains strong activity against the C481S mutant in a cellular context.
B-Cell Receptor Signaling Pathway and Inhibitor Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of intervention for both covalent and non-covalent BTK inhibitors.
Caption: BCR signaling pathway and inhibitor mechanisms.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the efficacy of BTK inhibitors.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.
Workflow:
Caption: Workflow for a biochemical BTK kinase assay.
Methodology:
-
Reagents: Recombinant full-length wild-type or C481S mutant BTK protein, a suitable kinase substrate (e.g., poly(Glu,Tyr)), and ATP are required.
-
Procedure: The test inhibitor is serially diluted and incubated with the recombinant BTK enzyme in the presence of the substrate and ATP.
-
Detection: The level of substrate phosphorylation is quantified. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate (e.g., ³³P-ATP) into the substrate, or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[8]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based BTK Phosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.
Workflow:
Caption: Workflow for a cell-based BTK phosphorylation assay.
Methodology:
-
Cell Lines: A suitable cell line, such as HEK293, is transfected to express either wild-type or C481S mutant BTK.
-
Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor.
-
Stimulation: B-cell receptor signaling is stimulated, for example, by adding anti-IgM, to induce BTK autophosphorylation.
-
Lysis and Detection: The cells are lysed, and the levels of phosphorylated BTK (pBTK) and total BTK are measured. This is typically done using Western blotting or a cell-based ELISA with antibodies specific for the phosphorylated and total forms of BTK.[9]
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each inhibitor concentration. The results are then used to generate a dose-response curve and determine the cellular IC50 value.
Conclusion
The data and methodologies presented in this guide underscore the significant advantage of non-covalent BTK inhibitors, such as this compound, in overcoming the resistance conferred by the BTK C481S mutation. For researchers and drug development professionals, the continued exploration of non-covalent inhibitors represents a promising avenue for the development of more durable and effective therapies for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BTK Kinase Enzyme System [worldwide.promega.com]
- 9. FastScan⢠Total Btk ELISA Kit | Cell Signaling Technology [cellsignal.com]
Introduction to Bruton's Tyrosine Kinase (BTK)
An Independent Validation and Comparative Analysis of Btk-IN-16 Activity
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a Bruton's tyrosine kinase (BTK) inhibitor specifically designated as "this compound". The following guide is a template designed to illustrate how an independent validation and comparison of a novel BTK inhibitor could be presented. This document utilizes data from established BTK inhibitors to provide a comparative framework. Researchers with access to proprietary data on this compound can substitute the placeholder information accordingly.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[1][4] Consequently, BTK has emerged as a significant therapeutic target for the development of inhibitors.[5][6]
The first-generation BTK inhibitor, ibrutinib, and subsequent newer generation inhibitors like acalabrutinib and zanubrutinib, have shown considerable clinical efficacy.[5][6] These inhibitors can be broadly categorized into covalent and non-covalent inhibitors, with many approved drugs forming a covalent bond with the Cysteine 481 residue in the ATP-binding site of BTK.[4][5] However, the emergence of resistance, often through mutations at this binding site (e.g., C481S), has driven the development of new generations of BTK inhibitors.[4][5]
This guide provides a framework for the independent validation of a novel BTK inhibitor, here referred to as this compound, and compares its activity with established inhibitors.
Comparative Analysis of Kinase Inhibition
A critical aspect of characterizing a new BTK inhibitor is to determine its potency and selectivity. This is often achieved through in vitro kinase assays.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For BTK inhibitors, this is typically determined against the purified BTK enzyme.
| Compound | BTK IC50 (nM) |
| This compound | Data not available |
| Ibrutinib | 1.56 - 5.1 |
| Acalabrutinib | 3 - 5 |
| Zanubrutinib | <1 |
| Note: IC50 values can vary depending on the specific assay conditions. |
Cellular Activity
The inhibitory activity of the compounds is also assessed in a cellular context to understand their effects on BTK signaling within a living system. This is often measured by the inhibition of BTK autophosphorylation at Tyr223.
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | e.g., TMD8 | p-BTK (Y223) inhibition | Data not available |
| Ibrutinib | TMD8 | p-BTK (Y223) inhibition | 2.15 |
| S-016 (a novel inhibitor) | TMD8 | p-BTK (Y223) inhibition | 0.70 |
| Data for S-016 is included as an example of a potent novel inhibitor from recent literature.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: In Vitro BTK Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compound (this compound) and reference compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BTK enzyme and substrate peptide to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular BTK Autophosphorylation Assay
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, OCI-LY10)
-
Cell culture medium and supplements
-
Test compound (this compound) and reference compounds
-
Lysis buffer
-
Primary antibodies (anti-p-BTK Y223, anti-total BTK, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of the test and reference compounds for a specified duration (e.g., 4 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-BTK, total BTK, and a loading control (e.g., actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the p-BTK signal to total BTK or the loading control.
-
Plot the normalized p-BTK levels against the compound concentration to determine the cellular IC50.
Signaling Pathways and Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Caption: Workflow for the validation of a novel BTK inhibitor.
Conclusion
The independent validation of a novel BTK inhibitor such as "this compound" requires a systematic approach that includes biochemical and cellular characterization. By comparing its potency and selectivity against established BTK inhibitors, researchers can ascertain its potential as a therapeutic agent. The provided protocols and workflows offer a foundational framework for conducting such a comparative analysis. Should data for "this compound" become available, it can be integrated into this guide to provide a comprehensive and objective assessment of its performance.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Btk-IN-16: A Comparative Guide Against the Covalent Inhibitor Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-16, against the well-established covalent inhibitor, ibrutinib. The following sections detail the necessary experimental protocols, data presentation formats, and visualizations to facilitate a thorough and objective comparison.
Introduction to Btk and Covalent Inhibition
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][3]
Covalent inhibitors, such as ibrutinib, form an irreversible bond with a specific cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[3] this compound is a novel agent hypothesized to operate via a similar mechanism. This guide outlines the essential studies to validate this and compare its performance profile to ibrutinib.
Comparative Data Summary
Effective benchmarking requires the direct comparison of quantitative data. The following tables provide a template for summarizing key performance indicators for this compound and ibrutinib.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Format | IC50 (nM) |
| This compound | Btk | e.g., ADP-Glo | [Insert Data] |
| Ibrutinib | Btk | ADP-Glo | ~0.5[4] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Target | % Inhibition @ [Concentration] | IC50 (nM) |
| This compound | Btk | [Insert Data] | [Insert Data] |
| TEC | [Insert Data] | [Insert Data] | |
| EGFR | [Insert Data] | [Insert Data] | |
| ITK | [Insert Data] | [Insert Data] | |
| BLK | [Insert Data] | [Insert Data] | |
| Ibrutinib | Btk | >95% @ 1 µM | 0.5 |
| TEC | >90% @ 1 µM | 78 | |
| EGFR | >90% @ 1 µM | 5.6 | |
| ITK | >90% @ 1 µM | 10.7 | |
| BLK | >90% @ 1 µM | 0.8 |
Note: Data for ibrutinib is representative and may vary based on assay conditions.
Table 3: Cellular Activity and Target Engagement
| Inhibitor | Cell Line | Cellular Assay | Endpoint | IC50 (nM) |
| This compound | e.g., TMD8 | Proliferation (e.g., CCK-8) | Cell Viability | [Insert Data] |
| e.g., OCI-LY10 | Target Engagement (e.g., NanoBRET) | Btk Occupancy | [Insert Data] | |
| Ibrutinib | TMD8 | Proliferation (CCK-8) | Cell Viability | 2.15[4] |
| OCI-LY10 | Target Engagement (NanoBRET) | Btk Occupancy | [Dependent on time and concentration] |
Table 4: Pharmacokinetic Properties (Rodent Model)
| Inhibitor | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | e.g., Oral | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ibrutinib | Oral | [Representative Data] | [Representative Data] | [Representative Data] | [Representative Data] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Biochemical Potency Assay (IC50 Determination)
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified Btk by 50%.
Example Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant human Btk enzyme, Btk substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ reagents, and kinase buffer.
-
Procedure: a. Serially dilute this compound and ibrutinib in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitors, Btk enzyme, and substrate. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. e. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. f. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Kinase Selectivity Profiling
Principle: To assess the binding affinity or inhibitory activity of this compound against a broad panel of kinases to determine its selectivity.
Example Protocol: KinomeScan™
-
Method: This is a competition binding assay. An immobilized active site-directed ligand is used to "bait" the test kinase from a DNA-tagged kinase library.
-
Procedure: a. Prepare solutions of this compound at a specified concentration (e.g., 1 µM). b. The inhibitor is incubated with a panel of over 400 kinases. c. The amount of each kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. d. The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.
-
Data Analysis: The percentage of inhibition is calculated for each kinase. Follow-up dose-response curves can be generated for significant off-targets to determine their IC50 values.
Cellular Target Engagement Assay
Principle: To confirm that this compound engages with Btk within a cellular context and to quantify the extent of target occupancy.
Example Protocol: NanoBRET™ Target Engagement Assay
-
Reagents: A cell line (e.g., Ramos or TMD8) engineered to express a NanoLuc®-Btk fusion protein, NanoBRET™ tracer, and the test inhibitors.
-
Procedure: a. Seed the NanoLuc®-Btk expressing cells into a 96-well plate. b. Treat the cells with a serial dilution of this compound or ibrutinib for a specified time. c. Add the NanoBRET™ tracer, which competitively binds to the ATP-binding pocket of Btk. d. Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the inhibitor, signifying target engagement. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. BTK suppresses myeloma cellular senescence through activating AKT/P27/Rb signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Btk-IN-16: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Btk-IN-16, a potent Bruton's tyrosine kinase (Btk) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and proper chemical handling.
As a potent small molecule inhibitor, this compound requires careful handling and disposal as hazardous chemical waste. While specific inactivation protocols are not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and potent pharmaceutical compounds.
Operational Plan: Waste Segregation and Collection
Proper disposal begins with meticulous segregation of waste streams to prevent accidental reactions and ensure compliant disposal.
1. Waste Identification and Segregation:
-
Solid Waste: All materials contaminated with this compound, including personal protective equipment (PPE), weigh boats, pipette tips, and empty vials, must be considered hazardous waste.
-
Liquid Waste: Solutions containing this compound, including experimental media, unused stock solutions, and the first rinse of any container that held the compound, are to be treated as hazardous liquid waste.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2] Avoid using abbreviations.
-
Containers should be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[2]
-
Store waste in a designated, well-ventilated area, away from incompatible materials.[3] Secondary containment, such as a tray or bin, is required for liquid waste.[1][3]
Disposal Plan: Step-by-Step Procedures
Adherence to a systematic disposal process is critical for safety and regulatory compliance. The following workflow outlines the necessary steps for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide a framework for safe handling.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste | Sealable, chemically resistant container labeled "Hazardous Waste" | Collect all contaminated materials. Arrange for pickup by a certified hazardous waste disposal service. |
| Liquid Waste | Leak-proof, chemically compatible container with a secure lid, stored in secondary containment and labeled "Hazardous Waste" | Collect all solutions and the first rinsate of containers. Do not dispose of down the drain. Arrange for professional disposal.[1] |
| Empty Vials | Must be triple-rinsed if they held an acutely hazardous substance. The rinsate is collected as hazardous waste.[3][4] | After triple-rinsing, deface the label and dispose of as regular solid waste, unless institutional policy dictates otherwise.[1][4] |
Experimental Protocols
Note: No specific experimental protocol for the chemical neutralization of this compound is publicly available. Therefore, treatment of the waste stream is not recommended. The primary protocol is one of safe collection and transfer to a licensed hazardous waste disposal facility.
Btk Signaling Pathway
This compound is a covalent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor signaling pathway. Understanding this pathway is essential for comprehending the compound's mechanism of action and its potent biological effects. The diagram below illustrates the central role of Btk in this cascade.
Disclaimer: This information is intended as a guide and may need to be adapted to comply with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.[1][2] Never dispose of this compound or any hazardous chemical down the drain or in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
